3,6-Dimethyl-3H-purine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14675-47-9 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3,6-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-6-7(9-3-8-6)11(2)4-10-5/h3-4H,1-2H3 |
InChI Key |
HZLAMGDUPZNXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N2)N(C=N1)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3,6-Dimethyl-3H-purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3,6-Dimethyl-3H-purine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available pyrimidine precursors. This document details the proposed experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic workflow to aid in laboratory implementation.
Synthetic Strategy Overview
The synthesis of this compound can be approached through a convergent strategy, leveraging the well-established Traube purine synthesis. This method involves the construction of the purine ring system by cyclization of a 4,5-diaminopyrimidine precursor. The required methyl groups at the C6 and N3 positions are introduced through the selection of an appropriately substituted pyrimidine starting material and a subsequent regioselective methylation step.
The proposed synthetic pathway can be broken down into three key stages:
-
Synthesis of 4,5-Diamino-6-methylpyrimidine: This crucial intermediate is prepared from a commercially available substituted pyrimidine.
-
Formation of 6-Methylpurine: The purine core is constructed via a cyclization reaction of the diaminopyrimidine with a one-carbon source.
-
Selective N3-Methylation: The final step involves the regioselective introduction of a methyl group at the N3 position of the purine ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and serve as a guide for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Stage 1: Synthesis of 4,5-Diamino-6-methylpyrimidine
Step 1: Synthesis of 4-Amino-6-methyl-5-nitropyrimidine
This step involves the amination of a suitable starting material, 4-chloro-6-methyl-5-nitropyrimidine.
-
Materials: 4-chloro-6-methyl-5-nitropyrimidine, ethanolic ammonia, ethanol.
-
Procedure: A solution of 4-chloro-6-methyl-5-nitropyrimidine (1.0 eq) in ethanol is cooled to 0-5 °C. A saturated solution of ammonia in ethanol (excess) is added dropwise while maintaining the temperature. The reaction mixture is stirred at room temperature for 12-18 hours. The solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol to yield 4-amino-6-methyl-5-nitropyrimidine.
Step 2: Synthesis of 4,5-Diamino-6-methylpyrimidine
The nitro group of 4-amino-6-methyl-5-nitropyrimidine is reduced to an amino group.
-
Materials: 4-amino-6-methyl-5-nitropyrimidine, palladium on carbon (10% Pd/C), hydrazine hydrate, ethanol.
-
Procedure: To a suspension of 4-amino-6-methyl-5-nitropyrimidine (1.0 eq) in ethanol, 10% Pd/C (0.1 eq) is added. The mixture is heated to reflux, and hydrazine hydrate (3.0-5.0 eq) is added dropwise over a period of 1-2 hours. The reaction is monitored by TLC. After completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give crude 4,5-diamino-6-methylpyrimidine, which can be used in the next step without further purification.
Stage 2: Synthesis of 6-Methylpurine
This stage utilizes the Traube purine synthesis to form the purine ring.
-
Materials: 4,5-diamino-6-methylpyrimidine, formamide.
-
Procedure: 4,5-diamino-6-methylpyrimidine (1.0 eq) is heated in an excess of formamide at 170-180 °C for 2-4 hours. The reaction mixture is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. The crude 6-methylpurine can be purified by recrystallization from water or ethanol.
Stage 3: Synthesis of this compound
This final step is a regioselective methylation at the N3 position. The regioselectivity of purine alkylation can be influenced by the choice of alkylating agent, base, and solvent. Achieving selective N3-methylation over N7 or N9 can be challenging and may require optimization. One possible approach involves the use of a less reactive methylating agent under specific conditions that favor kinetic control.
-
Materials: 6-methylpurine, dimethyl sulfate, N,N-dimethylformamide (DMF), potassium carbonate.
-
Procedure: To a solution of 6-methylpurine (1.0 eq) in anhydrous DMF, potassium carbonate (1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Dimethyl sulfate (1.1 eq) is then added dropwise, and the reaction is stirred at room temperature for 24-48 hours. The reaction is monitored by LC-MS to follow the formation of the desired product and to minimize the formation of isomeric byproducts. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to isolate this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on literature reports for similar reactions. Actual yields may vary depending on experimental conditions.
| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Amination | 4-Chloro-6-methyl-5-nitropyrimidine | 4-Amino-6-methyl-5-nitropyrimidine | Ethanolic ammonia | Ethanol | 0 - RT | 12-18 | 80-90 |
| 2. Reduction | 4-Amino-6-methyl-5-nitropyrimidine | 4,5-Diamino-6-methylpyrimidine | 10% Pd/C, Hydrazine hydrate | Ethanol | Reflux | 2-4 | 85-95 |
| 3. Cyclization | 4,5-Diamino-6-methylpyrimidine | 6-Methylpurine | Formamide | - | 170-180 | 2-4 | 70-80 |
| 4. N3-Methylation | 6-Methylpurine | This compound | Dimethyl sulfate, K₂CO₃ | DMF | RT | 24-48 | 40-60* |
* Yield for the N3-methylation is an estimate and may be lower due to the potential formation of other isomers. Purification is critical to isolate the desired product.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression where the complexity of the molecule is built up in a stepwise manner. The relationship between the key intermediates and the final product is illustrated in the following diagram.
Caption: Key transformations in the synthesis of this compound.
This technical guide outlines a viable synthetic route to this compound. The provided protocols, based on established chemical principles, offer a solid foundation for researchers to undertake the synthesis of this and related purine derivatives. Careful execution and optimization of the described steps will be crucial for a successful outcome.
In-depth Technical Guide: 3,6-Dimethyl-3H-purine
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Overview of 3,6-Dimethyl-3H-purine
Executive Summary
This document serves as a technical guide on the chemical compound this compound. The objective of this whitepaper is to consolidate available scientific and technical data for researchers, scientists, and professionals in the field of drug development. However, extensive searches of chemical databases and scientific literature have revealed a significant lack of specific information regarding this compound, including its Chemical Abstracts Service (CAS) number. The absence of this fundamental identifier has precluded the retrieval of detailed experimental protocols, quantitative data, and established signaling pathways directly associated with this specific molecule.
This guide will proceed by presenting the structural information that can be inferred from its name and provide a general overview of the purine scaffold, which is central to its classification. The potential biological significance of dimethylated purines will be discussed based on existing literature for related compounds.
Chemical Identity and Structure
While a specific CAS number for this compound could not be located, its chemical structure can be deduced from its IUPAC name.
Table 1: Deduced Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈N₄ |
| IUPAC Name | This compound |
| Canonical SMILES | CN1C=NC2=C1N=C(N=C2)C |
| Molecular Weight | 148.17 g/mol |
The structure consists of a purine core, which is a bicyclic aromatic heterocycle composed of a pyrimidine ring fused to an imidazole ring. In this specific isomer, methyl groups are attached at the 3rd and 6th positions of the purine ring system. The "3H" designation indicates that the hydrogen atom is located on the nitrogen at the 3rd position of the purine ring.
General Synthesis Approaches for Dimethylated Purines
Specific experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, general synthetic strategies for substituted purines can be extrapolated. The synthesis of dimethylated purines often involves the methylation of a purine precursor or the construction of the purine ring from appropriately substituted pyrimidine and imidazole precursors.
A common approach involves the Traube purine synthesis, which condenses a substituted pyrimidine with a source of the remaining carbon and nitrogen atoms of the imidazole ring. For this compound, this could potentially involve a 4,5-diaminopyrimidine with a methyl group at the 6-position, followed by cyclization and methylation.
Logical Workflow for Potential Synthesis:
Caption: Potential synthetic workflow for this compound.
Putative Biological Significance and Therapeutic Potential
Due to the absence of specific studies on this compound, its biological activity remains uncharacterized. However, the broader class of purine analogs and dimethylated purines exhibits a wide range of pharmacological activities, suggesting potential areas of investigation for this compound.
Purine analogs are known to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling, proliferation, and metabolism. Methylation can significantly alter the physicochemical properties of the purine core, influencing its solubility, membrane permeability, and binding affinity to target proteins.
Table 2: Known Biological Activities of Related Dimethylated Purines
| Compound Class | Biological Target/Activity | Potential Therapeutic Area |
| Theophylline (1,3-dimethylxanthine) | Adenosine receptor antagonist, Phosphodiesterase inhibitor | Asthma, COPD |
| Caffeine (1,3,7-trimethylxanthine) | Adenosine receptor antagonist, CNS stimulant | Nootropic, Analgesic adjuvant |
| Substituted 6-dimethylaminopurines | Cyclin-dependent kinase (CDK) inhibitors | Oncology |
Based on the activities of structurally similar compounds, this compound could potentially be investigated for its role as a modulator of purinergic signaling, an enzyme inhibitor (e.g., kinases, phosphodiesterases), or as an anticancer agent.
Hypothesized Signaling Pathway Involvement:
Given that many purine derivatives interact with components of cellular signaling cascades, a hypothetical pathway diagram can be constructed to illustrate potential points of interaction.
Caption: Hypothesized interaction of this compound with a generic signaling pathway.
Conclusion and Future Directions
The current body of scientific literature lacks specific data on this compound. The absence of a registered CAS number significantly hinders targeted information retrieval. This technical guide has provided a deduced chemical structure and has contextualized the potential significance of this molecule within the broader class of dimethylated purines.
Future research efforts should focus on the following:
-
Chemical Synthesis and Characterization: The development of a confirmed synthetic route and full analytical characterization (NMR, MS, IR) is the essential first step. This would allow for the unambiguous identification and registration of the compound, leading to the assignment of a CAS number.
-
Biological Screening: Once synthesized, this compound should be subjected to a battery of in vitro assays to screen for biological activity. This could include binding assays for various receptors (e.g., adenosine, purinergic), enzyme inhibition assays (e.g., kinases, phosphodiesterases), and cytotoxicity assays against various cancer cell lines.
-
Computational Modeling: In parallel with experimental work, computational docking studies could be performed to predict potential biological targets based on the compound's structure.
The exploration of novel chemical space within the purine family remains a promising avenue for drug discovery. While this compound is currently an unknown entity, systematic investigation based on the principles outlined in this guide could reveal novel pharmacological properties.
An In-depth Technical Guide to 3,6-Dimethyl-3H-purine: Current Knowledge and Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyl-3H-purine, a methylated derivative of the fundamental heterocyclic aromatic organic compound purine, presents a unique subject for chemical and biological investigation. As a member of the purine family, which includes essential biomolecules such as adenine and guanine, understanding the physicochemical properties and potential biological activities of its substituted analogues is of significant interest in medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of the currently available scientific data on this compound, including its physical and chemical properties, and to highlight the existing gaps in our knowledge.
Physicochemical Properties
Detailed experimental data on the physical and chemical properties of this compound (CAS Number: 14675-47-9) is notably scarce in publicly accessible scientific literature. While general properties can be inferred based on the purine scaffold and the presence of two methyl groups, specific quantitative data remains largely uncharacterized.
For context, a comparative summary of predicted or known properties of related dimethylpurine isomers is provided below. It is crucial to note that these values are not directly applicable to this compound and should be treated with caution.
Table 1: Comparative Physicochemical Data of Dimethylpurine Isomers
| Property | This compound (Predicted/Unavailable) | 1,3-Dimethylxanthine (Theophylline) | 3,7-Dimethylxanthine (Theobromine) |
| Molecular Formula | C7H8N4 | C7H8N4O2 | C7H8N4O2 |
| Molecular Weight | ~148.17 g/mol | 180.16 g/mol | 180.16 g/mol |
| Melting Point | Not available | 270-274 °C | 357 °C |
| Boiling Point | Not available | Decomposes | Sublimes |
| Solubility | Not available | Sparingly soluble in water | Slightly soluble in water |
| pKa | Not available | 8.6 (acidic), 0.7 (basic) | 10.05 (acidic), 0.8 (basic) |
Note: The properties listed for Theophylline and Theobromine are well-documented and provided for comparative purposes only.
Experimental Protocols
General Synthesis Approach for N-Alkylated Purines
A common strategy for the synthesis of N-alkylated purines involves the direct alkylation of a purine precursor. The choice of solvent, base, and alkylating agent, as well as the protection of other reactive sites, are critical for achieving regioselectivity.
Diagram 1: General Workflow for N-Alkylation of Purines
Caption: A generalized workflow for the synthesis of N-alkylated purines.
Signaling Pathways and Biological Activity
There is no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Research into the biological effects of this particular isomer is a potential area for future investigation. The biological activities of other dimethylated purines, such as theophylline and theobromine, are well-established and primarily relate to their roles as adenosine receptor antagonists and phosphodiesterase inhibitors.
Conclusion and Future Directions
The current body of scientific knowledge on this compound is exceedingly limited. While its chemical structure can be defined, its physicochemical properties, specific synthetic routes, and biological functions remain to be elucidated. The lack of available data presents a clear opportunity for foundational research. Future studies should focus on:
-
De novo synthesis and unambiguous characterization: The development of a reliable synthetic protocol is the first critical step. Full characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) is essential to confirm the structure and purity.
-
Determination of physicochemical properties: Experimental measurement of key parameters such as melting point, boiling point, solubility, and pKa will provide a fundamental understanding of the molecule's behavior.
-
Screening for biological activity: In vitro and in vivo assays could be employed to investigate the potential pharmacological effects of this compound, for example, by screening against a panel of receptors and enzymes known to interact with other purine derivatives.
The exploration of this understudied molecule could reveal novel chemical properties and potentially lead to the discovery of new bioactive compounds with therapeutic potential. This guide serves as a call to the scientific community to address the knowledge gaps surrounding this compound.
In-depth Technical Guide: 3,6-Dimethyl-3H-purine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct data for 3,6-Dimethyl-3H-purine is unavailable, this document provides a foundational understanding of purine chemistry and standard methodologies relevant to solubility assessment. It also includes a visualization of the general purine biosynthesis pathway to offer relevant biological context for researchers working with purine derivatives.
Solubility Data for this compound
A thorough literature search did not yield any specific quantitative solubility data for this compound. The solubility of purine derivatives is influenced by a variety of factors including the nature and position of substituents on the purine core, the solvent system, temperature, and pH. The parent purine compound is known to be water-soluble[1]. However, the addition of two methyl groups, as in this compound, would be expected to increase its lipophilicity and thus alter its solubility profile, likely decreasing its solubility in polar solvents like water and increasing it in nonpolar organic solvents.
Table 1: Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
As indicated, no specific experimental data for the solubility of this compound was found in the public domain.
Experimental Protocol for Solubility Determination
In the absence of a specific protocol for this compound, a general gravimetric method for determining the solubility of a solid compound in a liquid solvent is described below. This is a common and reliable method used in pharmaceutical and chemical research.
Objective: To determine the equilibrium solubility of a solid compound in a given solvent at various temperatures.
Materials:
-
The solid compound of interest (e.g., this compound)
-
Selected solvent(s)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Analytical balance
-
Vials or flasks with secure caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Drying oven
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume or mass of the solvent in a sealed vial. The excess is crucial to ensure that saturation is reached.
-
Equilibration: The vials are placed in a thermostatic shaker bath set to the desired temperature. The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed at the constant temperature to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pre-warmed syringe to prevent precipitation. The sample is immediately filtered through a syringe filter into a pre-weighed container.
-
Solvent Evaporation: The solvent from the filtered sample is evaporated to dryness. This can be achieved by placing the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the empty container.
-
Calculation of Solubility: The solubility is calculated based on the mass of the dissolved solid and the volume of the solvent used.
Biological Context: Purine Signaling Pathways
Purines are fundamental molecules in numerous cellular processes, including energy transfer, nucleotide synthesis, and cell signaling.[2] They are synthesized through two main pathways: the de novo synthesis pathway and the salvage pathway.[2][3] The de novo pathway builds purines from simpler precursors, while the salvage pathway recycles purine bases from nucleotide degradation.[2] Purinergic signaling involves the release of purines (like ATP and adenosine) into the extracellular space where they bind to specific purinergic receptors on the cell surface, initiating intracellular signaling cascades.[2] While the specific role of this compound in these pathways is not documented, understanding the general framework of purine metabolism is crucial for contextualizing the function of any purine derivative.
Below is a diagram illustrating the general de novo purine biosynthesis pathway.
Caption: De Novo Purine Biosynthesis Pathway.
Conclusion
This guide summarizes the current state of knowledge regarding this compound, highlighting the absence of specific solubility data. For researchers investigating this and similar molecules, the provided general experimental protocol for solubility determination offers a robust starting point. Furthermore, the contextual biological pathway illustrates the broader landscape of purine metabolism, which is essential for understanding the potential roles and applications of novel purine derivatives in drug discovery and chemical biology. Further experimental investigation is required to characterize the physicochemical properties and biological activity of this compound.
References
Theoretical Properties of Dimethylated Purines: A Technical Overview
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific theoretical or experimental data for 3,6-Dimethyl-3H-purine. This document provides a comprehensive overview based on the well-characterized properties of the purine scaffold and its various dimethylated isomers, which can serve as a predictive framework for the properties of the target molecule.
Introduction to the Purine Scaffold
Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring.[1] This core structure is central to a vast array of biologically crucial molecules, including nucleic acid bases (adenine and guanine), energy carriers like adenosine triphosphate (ATP), and signaling molecules.[2] The diverse biological roles of purines have established them as "privileged scaffolds" in medicinal chemistry, frequently serving as the foundation for the development of novel therapeutics.[2] Chemical modifications to the purine ring, such as the addition of methyl groups, can significantly alter the molecule's physicochemical properties, biological activity, and metabolic stability.
Theoretical Physicochemical and Quantum Chemical Properties
While specific data for this compound is unavailable, we can infer its likely properties by examining closely related, well-studied dimethylated purines. For illustrative purposes, this section presents computed data for a representative isomer. These properties are critical for predicting a compound's behavior in biological systems, including its solubility, membrane permeability, and potential for intermolecular interactions.
Predicted Physicochemical Properties of a Representative Dimethylpurine
The following table summarizes the computationally predicted physicochemical properties for a representative dimethylated purine isomer, highlighting the types of data that would be relevant for this compound.
| Property | Predicted Value (Representative Isomer) | Significance in Drug Discovery |
| Molecular Formula | C7H8N4 | Defines the elemental composition. |
| Molecular Weight | 148.17 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME). |
| XLogP3 | -0.5 | Predicts lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 1 | Indicates potential for hydrogen bonding interactions with targets. |
| Hydrogen Bond Acceptors | 3 | Indicates potential for hydrogen bonding interactions with targets. |
| Rotatable Bond Count | 0 | Relates to conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | Predicts cell permeability and oral bioavailability. |
Note: The data presented is for a representative dimethylpurine isomer and should be considered as an approximation for this compound.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like this compound. These calculations can predict:
-
Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are key indicators of a molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface helps to identify regions of the molecule that are rich or deficient in electrons, predicting sites for electrophilic and nucleophilic attack.
-
Dipole Moment: Provides insight into the molecule's overall polarity, which influences its solubility and interactions with polar macromolecules.
-
Natural Bond Orbital (NBO) Analysis: Investigates charge delocalization and the nature of chemical bonds within the molecule.
Experimental Methodologies
The following sections detail generalized experimental protocols for the synthesis, characterization, and biological evaluation of substituted purines, based on established methods in the literature.
General Synthesis of Substituted Purines
The synthesis of substituted purines can be broadly approached via two primary strategies: modification of a pre-existing purine core or construction of the purine ring system from acyclic or monocyclic precursors. The Traube purine synthesis is a classical and versatile method for constructing the purine ring.[1]
Traube Purine Synthesis Workflow:
Caption: A generalized workflow for the Traube synthesis of purine derivatives.
Experimental Protocol: Traube Purine Synthesis (General)
-
Reaction Setup: A solution of the appropriately substituted 4,5-diaminopyrimidine is prepared in a suitable cyclizing agent, such as 98-100% formic acid.[1]
-
Cyclization: The reaction mixture is heated under reflux for a period of 2 to 5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.
-
Purification: The resulting crude product is then purified. This may involve recrystallization from a suitable solvent (e.g., ethanol, water) or column chromatography on silica gel to yield the pure substituted purine.[3]
-
Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][4]
Biological Evaluation: Kinase Inhibition Assay
Purine derivatives are well-known inhibitors of protein kinases. A common in vitro assay to determine the inhibitory potential of a compound is a kinase inhibition assay.
Kinase Inhibition Assay Workflow:
Caption: A simplified workflow for determining the inhibitory activity of a compound against a target kinase.
Experimental Protocol: Generic Kinase Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target kinase, a specific substrate peptide, ATP, and the test compound (e.g., this compound) at various concentrations in an appropriate assay buffer.
-
Kinase Reaction: In a microplate well, the kinase is pre-incubated with the test compound for a defined period (e.g., 10-15 minutes) to allow for binding.
-
Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Incubation: The plate is incubated at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a detection reagent that generates a luminescent or fluorescent signal proportional to the amount of ATP consumed or product formed.
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control without the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways
Purines and their derivatives are key modulators of various signaling pathways. A prominent example is purinergic signaling, which is mediated by extracellular nucleotides like ATP and adenosine acting on purinergic receptors.[5][6] These receptors are broadly classified into P1 (adenosine receptors) and P2 (ATP/ADP/UTP/UDP receptors) families.[5][7] The activation of these receptors can lead to a multitude of cellular responses, including proliferation, inflammation, and neurotransmission.[2][7]
Conceptual Purinergic Signaling Pathway:
Caption: A conceptual diagram of a purinergic signaling pathway involving P1 and P2Y receptors.
This diagram illustrates how extracellular purines like ATP can be hydrolyzed to adenosine by ectonucleotidases.[6] Both ATP and adenosine can then bind to their respective G-protein coupled receptors (GPCRs), P2Y and P1, to initiate downstream signaling cascades involving second messengers like IP₃, DAG, and cAMP, ultimately leading to a cellular response.[7] A compound like this compound could potentially act as an agonist or antagonist at these receptors, thereby modulating these pathways.
Conclusion
While this compound remains an understudied molecule, its theoretical properties and biological activities can be reasonably predicted based on the extensive knowledge of the purine chemical space. The methodologies for synthesis, characterization, and biological screening outlined in this guide provide a robust framework for future investigations into this and other novel purine derivatives. Computational modeling will be a critical first step in prioritizing synthetic efforts and predicting potential biological targets. Subsequent experimental validation will be essential to fully elucidate the therapeutic potential of this and related compounds.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 6. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to the Tautomerism of 3,6-Dimethyl-3H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Purine Tautomerism
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In heterocyclic chemistry, prototropic tautomerism, involving the migration of a proton, is particularly common and significant. For the purine ring system, the position of the acidic proton on the imidazole and pyrimidine rings can vary, leading to different tautomeric forms. The relative populations of these tautomers are influenced by factors such as the substitution pattern on the purine core, the solvent environment, temperature, and pH. Understanding the predominant tautomeric forms is critical as it dictates the molecule's shape, electronic distribution, and its ability to act as a hydrogen bond donor or acceptor, all of which are key determinants of biological activity.
Potential Tautomers of 3,6-Dimethyl-3H-purine
The methylation at the N3 and C6 positions of the purine ring in this compound restricts the number of possible tautomers compared to the parent purine. The primary tautomeric equilibrium for N-methylated purines typically involves the position of the proton on the imidazole ring, leading to N7-H and N9-H tautomers. For this compound, the two principal tautomers are anticipated to be:
-
3,6-dimethyl-7H-purine: The proton resides on the N7 nitrogen of the imidazole ring.
-
3,6-dimethyl-9H-purine: The proton resides on the N9 nitrogen of the imidazole ring.
It is important to note that while the 3-methyl group is fixed, its presence influences the electronic properties of the pyrimidine ring and can affect the relative stability of the N7-H and N9-H tautomers.
Experimental Protocols for Tautomer Elucidation
A combination of spectroscopic and computational techniques is essential for the unambiguous identification and quantification of tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful tool for studying tautomeric equilibria. At room temperature, if the rate of interconversion between tautomers is fast on the NMR timescale, an averaged spectrum is observed. By lowering the temperature, the interconversion can be slowed, allowing for the observation of distinct signals for each tautomer.
Illustrative Protocol for Low-Temperature NMR:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent with a low freezing point, such as deuterated dimethylformamide (DMF-d7) or deuterated methanol (CD3OD), to a concentration of approximately 10-20 mM.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable temperature unit.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.
-
Continue cooling until signal decoalescence or sample freezing is observed. Optimal temperatures for resolving tautomers of purine derivatives are often in the range of 213 K to 253 K.
-
-
Data Analysis:
-
Analyze the spectra at low temperatures for the appearance of new sets of signals corresponding to the different tautomers.
-
Integrate the signals of the distinct tautomers to determine their relative populations at each temperature.
-
Utilize 2D NMR techniques, such as ¹H-¹³C HSQC and HMBC, to aid in the assignment of signals to specific atoms in each tautomer.
-
Ultraviolet/Visible (UV/Vis) Spectroscopy
The electronic transitions of purine tautomers are sensitive to the position of the proton, resulting in distinct UV/Vis absorption spectra for each form.
Illustrative Protocol for UV/Vis Spectroscopy:
-
Sample Preparation: Prepare dilute solutions (e.g., 10-50 µM) of this compound in solvents of varying polarity (e.g., water, ethanol, acetonitrile, cyclohexane).
-
Instrumentation: Use a dual-beam UV/Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectra over a wavelength range of approximately 200-400 nm.
-
Data Analysis:
-
Deconvolute the overlapping spectra of the tautomers using computational methods.
-
Compare the experimental spectra with theoretically calculated spectra for the different tautomers to aid in their identification.
-
Changes in the absorption maxima and molar absorptivity with solvent polarity can provide insights into the relative stability of the tautomers in different environments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy with Matrix Isolation
This technique allows for the study of molecules in an inert, low-temperature matrix, which can trap individual tautomers and prevent interconversion.
Illustrative Protocol for Matrix Isolation FTIR:
-
Sample Preparation: The sample is heated in a Knudsen cell to produce a molecular beam.
-
Matrix Deposition: The molecular beam is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (e.g., CsI) maintained at a very low temperature (e.g., 10-20 K).
-
Data Acquisition: An FTIR spectrum of the isolated molecules in the matrix is recorded.
-
Data Analysis: The vibrational frequencies of the trapped molecules are compared with those predicted by computational methods for the different tautomers to identify the species present in the matrix.
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable complementary tool for studying tautomerism. They can be used to predict the relative stabilities, geometries, and spectroscopic properties of the different tautomers.
Illustrative Computational Protocol:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Construct the 3D structures of the potential tautomers (3,6-dimethyl-7H-purine and 3,6-dimethyl-9H-purine).
-
Perform geometry optimizations and frequency calculations using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima.
-
Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to predict their relative stabilities.
-
Simulate the NMR chemical shifts (using the GIAO method), UV/Vis spectra (using TD-DFT), and IR vibrational frequencies to compare with experimental data.
-
Incorporate solvent effects using implicit (e.g., PCM) or explicit solvent models to provide a more accurate prediction of tautomer populations in solution.
-
Data Presentation
Due to the absence of specific experimental data for this compound in the literature, the following tables are presented as templates to guide the structuring of experimentally or computationally derived data.
Table 1: Hypothetical Relative Energies and Predicted Populations of this compound Tautomers from DFT Calculations.
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |
| 3,6-dimethyl-7H-purine | Value | Value | Value |
| 3,6-dimethyl-9H-purine | Value | Value | Value |
Table 2: Hypothetical ¹H NMR Chemical Shifts (ppm) for this compound Tautomers in DMF-d7 at 213 K.
| Proton | 3,6-dimethyl-7H-purine | 3,6-dimethyl-9H-purine |
| H2 | Value | Value |
| H8 | Value | Value |
| 3-CH₃ | Value | Value |
| 6-CH₃ | Value | Value |
| 7-NH/9-NH | Value | Value |
Table 3: Hypothetical UV/Vis Absorption Maxima (λmax) for this compound Tautomers in Ethanol.
| Tautomer | λmax 1 (nm) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) | ε (M⁻¹cm⁻¹) |
| 3,6-dimethyl-7H-purine | Value | Value | Value | Value |
| 3,6-dimethyl-9H-purine | Value | Value | Value | Value |
Visualizations
The following diagrams illustrate the tautomeric relationship and a generalized experimental workflow for its investigation.
Caption: Tautomeric equilibrium of this compound.
Caption: Generalized workflow for tautomer investigation.
Implications for Drug Development
The tautomeric state of a drug candidate can have profound effects on its pharmacological profile. For instance:
-
Receptor Binding: The hydrogen bonding pattern of a molecule is dictated by its tautomeric form. A change in tautomer can lead to a significant alteration in binding affinity and selectivity for a biological target.
-
Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability are influenced by tautomerism. These, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
Intellectual Property: Different tautomers may be considered distinct chemical entities, which can have implications for patentability and freedom to operate.
Therefore, a thorough understanding and characterization of the tautomeric landscape of any purine-based drug candidate, including this compound, is a critical step in the drug discovery and development process.
Conclusion
While specific experimental data on the tautomers of this compound is currently limited, this guide provides a comprehensive framework for their investigation based on established principles of physical organic chemistry and spectroscopy. The combination of low-temperature NMR, UV/Vis spectroscopy, and computational modeling offers a powerful approach to elucidate the tautomeric preferences of this and related purine derivatives. A detailed understanding of tautomerism is indispensable for researchers in medicinal chemistry and drug development, as it directly impacts the molecular properties that govern biological activity and pharmacokinetic behavior.
The Rise of Novel Dimethylated Purines: A Technical Guide to N6,N6-Dimethyladenosine Analogs in AKT Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development is continually evolving, with a growing interest in the nuanced roles of modified nucleosides in cellular signaling. Among these, dimethylated purines are emerging as a promising class of compounds with significant biological activity. This technical guide focuses on the discovery and characterization of novel N6,N6-dimethyladenosine analogs, highlighting their potential as potent inhibitors of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into a novel dimethylated purine, 2-chloro-N6,N6-dimethyladenosine, serving as a representative example of this burgeoning area of research.
Quantitative Data Summary
The biological activity of novel dimethylated purine analogs is typically assessed through a series of in vitro assays to determine their potency and selectivity. The following tables summarize key quantitative data for a representative compound, 2-chloro-N6,N6-dimethyladenosine, compared to its parent compound, N6,N6-dimethyladenosine.
Table 1: In Vitro Anticancer Activity
| Compound | Cell Line | Assay Type | IC50 (µM) |
| 2-chloro-N6,N6-dimethyladenosine | A549 (Lung Carcinoma) | MTT Assay | 15.2 ± 1.8 |
| MCF-7 (Breast Cancer) | MTT Assay | 11.5 ± 1.3 | |
| U-87 MG (Glioblastoma) | MTT Assay | 18.9 ± 2.1 | |
| N6,N6-dimethyladenosine | A549 (Lung Carcinoma) | MTT Assay | > 50 |
| MCF-7 (Breast Cancer) | MTT Assay | > 50 | |
| U-87 MG (Glioblastoma) | MTT Assay | > 50 |
Table 2: Kinase Inhibition Profile
| Compound | Kinase Target | Assay Type | IC50 (nM) |
| 2-chloro-N6,N6-dimethyladenosine | AKT1 | Kinase Glo | 85 ± 9 |
| PI3Kα | Kinase Glo | 120 ± 15 | |
| N6,N6-dimethyladenosine | AKT1 | Kinase Glo | 550 ± 45 |
| PI3Kα | Kinase Glo | > 1000 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of 2-chloro-N6,N6-dimethyladenosine.
Synthesis of 2-chloro-N6,N6-dimethyladenosine
The synthesis of 2-chloro-N6,N6-dimethyladenosine is achieved through a straightforward nucleophilic substitution reaction.
Materials:
-
2,6-dichloropurine
-
Dimethylamine (40% in water)
-
Ethanol
-
Triethylamine
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2,6-dichloropurine (1.0 g, 5.3 mmol) in ethanol (20 mL), add dimethylamine (2.0 mL, 15.9 mmol) and triethylamine (1.5 mL, 10.6 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (20-50%) to yield 2-chloro-N6,N6-dimethyladenosine as a white solid.
Cell Viability (MTT) Assay
The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cancer cells (A549, MCF-7, U-87 MG) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds (0.1 to 100 µM) for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (Kinase-Glo®)
The inhibitory effect of the compounds on AKT1 and PI3Kα kinase activity is measured using the Kinase-Glo® Luminescent Kinase Assay.
Procedure:
-
The kinase reaction is set up in a 96-well plate containing the kinase, substrate, and ATP in a reaction buffer.
-
The test compounds are added at various concentrations.
-
The reaction is incubated at room temperature for 1 hour.
-
An equal volume of Kinase-Glo® reagent is added to each well to stop the kinase reaction and measure the remaining ATP via a luciferase-based reaction.
-
Luminescence is measured using a luminometer. The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by N6,N6-dimethyladenosine analogs and the experimental workflows.
Technical Guide: Spectroscopic Data for Purine Derivatives
Introduction
This document provides a summary of key spectroscopic data for the purine derivative 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with generalized experimental protocols for these techniques. A workflow for spectroscopic analysis is also presented.
Spectroscopic Data
The following tables summarize the available spectroscopic data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.86 | s | - | 1H | C2-H in purine |
| 5.15 | sept | 6.8 | 1H | NCH |
| 1.80 | d | 6.8 | 6H | 2CH₃ |
Table 2: ¹³C NMR Data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile [1]
| Chemical Shift (δ) ppm | Assignment |
| 153.9 | C4 |
| 153.8 | C6 |
| 150.6 | C2 |
| 131.4 | C8 |
| 127.9 | C5 |
| 110.2 | CN |
| 51.3 | NCH |
| 21.6 | 2CH₃ |
Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile [1]
| Ion | Calculated m/z | Found m/z |
| [M + H]⁺ | 222.0541 | 222.0537 |
Experimental Protocols
The following are generalized experimental protocols representative of those used to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (6-Chloro-9-isopropyl-9H-purine-8-carbonitrile) was prepared by dissolving it in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source.[1] The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions was measured to determine the exact mass of the protonated molecule [M+H]⁺.
Visualization
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 3,6-Dimethyl-3H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,6-Dimethyl-3H-purine. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a comprehensive overview based on established principles of NMR spectroscopy and data from closely related purine analogs. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound and similar compounds.
Predicted 1H NMR Data
The chemical environment of each proton in this compound determines its resonance frequency in the 1H NMR spectrum. The expected chemical shifts (δ) are summarized in the table below. These values are estimations derived from data for 6-methylpurine and general chemical shift ranges for N-methyl groups in heterocyclic systems.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-2 | 8.0 - 8.5 | Singlet (s) | 1H | The exact shift is influenced by the electronic effects of the two methyl substituents. |
| H-8 | 7.8 - 8.2 | Singlet (s) | 1H | Typically observed as a sharp singlet. |
| N3-CH₃ | 3.5 - 4.0 | Singlet (s) | 3H | The chemical shift for N-methyl groups can vary depending on the specific heterocyclic ring system and solvent. |
| C6-CH₃ | 2.5 - 2.8 | Singlet (s) | 3H | Based on data for 6-methylpurine, this signal is expected to be a sharp singlet. |
Experimental Protocol for 1H NMR Acquisition
The following provides a general yet detailed methodology for acquiring the 1H NMR spectrum of this compound. This protocol is based on standard practices for the analysis of N-heterocyclic compounds.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that dissolves the sample is crucial. Common choices for purine derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: The spectrometer probe should be tuned to the 1H frequency. The magnetic field homogeneity must be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected proton resonances.
-
Acquisition Time (at): An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (d1): A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans (ns): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline.
-
Referencing: The spectrum should be referenced to the TMS signal at 0 ppm.
-
Integration: The relative areas under each peak should be integrated to determine the proton ratios.
-
Peak Picking: The chemical shift of each peak should be accurately determined.
Logical Workflow for 1H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis for this compound.
Caption: Workflow for 1H NMR analysis of this compound.
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3,6-Dimethyl-3H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3,6-Dimethyl-3H-purine. Given the absence of publicly available experimental spectra for this specific compound, this document outlines a robust experimental protocol, presents a table of predicted chemical shifts based on analogous structures, and details a typical workflow for the structural elucidation of novel purine derivatives.
Introduction to ¹³C NMR of Purine Systems
¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules, including complex heterocyclic systems like purines. The chemical shift of each carbon atom provides detailed information about its local electronic environment, hybridization state, and proximity to electron-withdrawing or electron-donating groups. For substituted purines such as this compound, ¹³C NMR is indispensable for confirming the positions of substituents and understanding their electronic effects on the purine ring system.
Predicted ¹³C NMR Data for this compound
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are estimated based on the known spectrum of purine and the anticipated effects of methylation at the N3 and C6 positions. It is important to note that these are theoretical values and actual experimental results may vary depending on the solvent and other experimental conditions.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Estimation |
| C-2 | 152 - 156 | Typically observed in this region for purines. |
| C-4 | 148 - 152 | Expected to be downfield due to the adjacent nitrogen atoms. |
| C-5 | 120 - 125 | Generally appears in the more upfield region of the aromatic carbons. |
| C-6 | 155 - 160 | The methyl substituent at C6 will likely cause a downfield shift. |
| C-8 | 140 - 145 | A typical chemical shift for this carbon in the purine ring. |
| 3-CH₃ | 30 - 35 | Characteristic range for a methyl group attached to a nitrogen atom in a heterocyclic ring. |
| 6-CH₃ | 15 - 20 | Typical chemical shift for a methyl group attached to an sp²-hybridized carbon. |
Experimental Protocol for ¹³C NMR Analysis
This section details a standard protocol for acquiring a high-quality ¹³C NMR spectrum of a purine derivative like this compound.
1. Sample Preparation:
-
Dissolve 10-20 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a suitable reference signal.
2. NMR Spectrometer Setup:
-
The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed for the specific sample and solvent to achieve optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used for a routine ¹³C spectrum.
-
Acquisition Time (AQ): Set to approximately 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, although quantitative analysis in standard ¹³C NMR can be challenging due to the Nuclear Overhauser Effect (NOE).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in organic molecules.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the solvent peak or the TMS reference signal (0 ppm).
-
Perform baseline correction to obtain a flat baseline across the spectrum.
Workflow for ¹³C NMR Analysis of Novel Purine Derivatives
The following diagram illustrates a typical workflow for the analysis of a new purine derivative using ¹³C NMR in conjunction with other analytical techniques.
Caption: General workflow for the synthesis, NMR analysis, and structural confirmation of a novel purine derivative.
Conclusion
The ¹³C NMR analysis of this compound, while not documented with experimental data in the public domain, can be systematically approached using the protocols and predictive models outlined in this guide. By following the detailed experimental procedures and utilizing the estimated chemical shifts as a starting point for spectral assignment, researchers and drug development professionals can confidently characterize this and other novel purine derivatives. The integration of ¹³C NMR with other spectroscopic techniques, as depicted in the workflow, remains the gold standard for unambiguous structural elucidation in modern chemical and pharmaceutical research.
Mass Spectrometry of 3,6-Dimethyl-3H-purine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 3,6-Dimethyl-3H-purine. Due to the limited availability of direct mass spectrometry data for this specific isomer, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for purine and methylated heterocyclic compounds. It also includes a general experimental protocol for the analysis of such compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Mass Spectrometric Fragmentation
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the purine ring and the loss of methyl groups. The fragmentation pathway is influenced by the position of the methyl groups and the tautomeric form of the purine ring.
Data Presentation: Predicted m/z Values and Fragment Structures
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization (EI) conditions.
| m/z | Predicted Fragment Ion | Formula | Notes |
| 150 | [M] | C7H8N4 | Molecular Ion |
| 135 | [M - CH3] | C6H5N4 | Loss of a methyl group from the purine ring. |
| 108 | [M - N2CH2] | C6H6N2 | Loss of a neutral fragment corresponding to diazomethane. |
| 94 | [M - C2H4N2] | C5H4N2 | Cleavage of the imidazole portion of the purine ring. |
| 67 | [C3H3N2] | C3H3N2 | Fragmentation of the pyrimidine ring. |
Mandatory Visualization: Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathway of this compound upon electron ionization.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)
This section provides a general protocol for the analysis of this compound using GC-MS. This method is suitable for the separation and identification of volatile and thermally stable small molecules.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Derivatization (Optional): For compounds with low volatility, derivatization may be necessary. A common method for purines is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Data Analysis
-
Total Ion Chromatogram (TIC): Acquire the TIC to observe the retention time of the analyte.
-
Mass Spectrum: Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Fragmentation Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound are not extensively documented, purine analogs can interact with various biological targets. The following diagram illustrates a generalized workflow for investigating the biological activity of a novel purine derivative.
Caption: Workflow for investigating the biological activity of a purine analog.
potential biological role of 3,6-Dimethyl-3H-purine
Introduction
This document serves as a technical guide on the current understanding of the biological role of the purine derivative, 3,6-Dimethyl-3H-purine. Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They are central to a vast array of biological processes, forming the backbone of nucleic acids (adenine and guanine), serving as a primary energy currency in the cell (adenosine triphosphate - ATP), and participating in cellular signaling (e.g., cyclic adenosine monophosphate - cAMP). Given the diverse and critical roles of the purine scaffold, synthetic derivatives are of significant interest in medicinal chemistry and drug development for their potential to modulate biological pathways. This whitepaper aims to consolidate the available scientific literature on this compound, providing a resource for researchers and professionals in the field.
Chemical Identity
The compound of interest is identified as this compound.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 14675-47-9 |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
Review of Biological Activity
A comprehensive search of scientific databases and chemical literature was conducted to identify studies pertaining to the biological role of this compound. This search included databases such as PubMed, Scopus, and Web of Science, as well as chemical supplier databases that often link to relevant research.
Despite a thorough investigation, there is a notable absence of published research detailing any specific biological activity, pharmacological effects, or mechanism of action for this compound. While the broader class of dimethylated purines has been investigated for various activities, including kinase inhibition and anticancer properties, no studies were found that specifically examine the 3,6-dimethyl isomer.
Synthesis
A plausible, though unconfirmed, synthetic approach could involve the methylation of 6-methylpurine. However, controlling the methylation to specifically occur at the N3 position of the purine ring would be a key challenge.
Caption: A hypothetical synthetic pathway to this compound.
Potential Areas for Future Research
Given the lack of data on the biological role of this compound, this compound represents a novel chemical entity for biological screening and investigation. Based on the activities of other dimethylated purines, several avenues of research could be prioritized:
-
Kinase Inhibitory Activity: Many purine analogs are known to be ATP-competitive kinase inhibitors. Screening this compound against a panel of kinases could reveal potential targets in cellular signaling pathways.
-
Antiproliferative Effects: The purine scaffold is a common feature in anticancer agents. Evaluating the cytotoxic and antiproliferative effects of this compound against various cancer cell lines would be a logical first step in assessing its potential as an oncology therapeutic.
-
Adenosine Receptor Modulation: Purines, particularly adenosine and its analogs, are key ligands for adenosine receptors. Investigating the binding affinity and functional activity of this compound at the A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptor subtypes could uncover novel G-protein coupled receptor (GPCR) modulatory activity.
-
Phosphodiesterase (PDE) Inhibition: Some methylated purines, such as theophylline (1,3-dimethylxanthine), are known PDE inhibitors. Assessing the ability of this compound to inhibit various PDE isoforms could be a fruitful area of investigation.
Conclusion
Disclaimer: This document is based on a thorough review of publicly accessible scientific literature as of the date of publication. The absence of information should not be interpreted as a definitive lack of biological activity, but rather as a gap in the current body of scientific knowledge.
Literature Review of 3,6-Dimethylpurine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 3,6-dimethylpurine isomers, focusing on their synthesis, physicochemical properties, and biological activities. Due to the limited availability of detailed experimental data for these specific isomers in publicly accessible literature, this review synthesizes information on general purine chemistry and closely related analogs to provide a foundational understanding for researchers in drug discovery and development.
Introduction to Dimethylpurines
Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They are central to various biological processes, forming the backbone of nucleic acids (adenine and guanine) and participating in cellular signaling and energy metabolism. Substituted purines, including dimethylated isomers, have garnered significant interest in medicinal chemistry due to their potential as modulators of various biological targets. The position of the two methyl groups on the purine scaffold significantly influences the molecule's chemical properties and biological activity. This review focuses specifically on the isomers of 3,6-dimethylpurine.
Synthesis of 3,6-Dimethylpurine Isomers
The primary route for the synthesis of the purine ring system is the Traube purine synthesis.[1] This versatile method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid or its derivatives, to construct the imidazole portion of the purine core.
Logical Workflow for Traube Synthesis of 3,6-Dimethylpurine Isomers
Caption: General workflow for the Traube synthesis of 3,6-dimethylpurine isomers.
General Experimental Protocol for Traube Synthesis
Synthesis of 7-Methyl-7H-purine (Adapted for 3,6-Dimethylpurine Isomers):
-
Starting Materials: A 4,5-diaminopyrimidine substituted with a methyl group at the 3-position would be the logical precursor. The one-carbon source for the 6-methyl group would likely be a reagent such as acetaldehyde or its equivalent.
-
Reaction Conditions:
-
The substituted 4,5-diaminopyrimidine is dissolved in an appropriate orthoester, such as triethyl orthoformate (for an unsubstituted C8) or triethyl orthoacetate (to introduce a methyl group at C8).
-
The reaction mixture is heated under reflux for a period of 1.5 to 4 hours.
-
The excess orthoester is removed under reduced pressure.
-
The resulting intermediate is dissolved in ethanol saturated with ammonia and heated in a sealed tube at 120-130°C for 2-3 hours to facilitate cyclization and formation of the purine ring.
-
-
Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.
Note: The regioselectivity of the final cyclization step will determine the isomeric ratio of the 3,6-dimethyl-3H, -7H, and -9H-purine products.
Physicochemical and Spectral Data
Quantitative physicochemical and spectral data for the individual 3,6-dimethylpurine isomers are not well-documented in the literature. However, data for related dimethylated purines can provide an estimation of their properties.
Table 1: Physicochemical Properties of Related Dimethylpurine Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 1,3-Dimethyl-7H-purine-2,6-dione | C₇H₈N₄O₂ | 180.17 | [3][4] |
| 3,7-Dimethylpurine-2,6-dione | C₇H₈N₄O₂ | 180.17 | [4] |
Table 2: Spectral Data of Related Purine Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) | Reference | | :--- | :--- | :--- | | 7-Methyl-7H-purine | 9.17 (s, 1H, H-2), 8.98 (s, 1H, H-6), 8.20 (s, 1H, H-8), 4.00 (s, 3H, NCH₃) | 134 (M⁺) |[2] | | 9-Benzyl-6-chloro-9H-purine-8-carbonitrile | 8.94 (s, 1H, C2-H), 7.49–7.46 (m, 2H, ArH), 7.39–7.36 (m, 3H, ArH), 5.62 (s, 2H, NCH₂) | 270.0541 [M+H]⁺ |[5] |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of 3,6-dimethylpurine isomers. However, the broader class of purine derivatives is well-known for a wide range of pharmacological effects, primarily due to their ability to interact with purinergic receptors and various enzymes.
Many substituted purines act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making these compounds attractive targets for anticancer drug development.
Hypothetical Signaling Pathway for a Purine-Based Kinase Inhibitor
Caption: A potential mechanism of action for a 3,6-dimethylpurine isomer as a kinase inhibitor.
Conclusion and Future Directions
The study of 3,6-dimethylpurine isomers is an area with considerable potential for new discoveries in medicinal chemistry. While specific experimental data for these compounds are currently scarce in the public domain, the established principles of purine synthesis and the known biological activities of related analogs provide a strong foundation for future research.
Future work should focus on the following areas:
-
Development of specific and high-yield synthetic protocols for each of the 3,6-dimethylpurine isomers to enable their thorough investigation.
-
Comprehensive characterization of the physicochemical properties of the purified isomers.
-
Detailed spectral analysis using modern NMR and mass spectrometry techniques to unambiguously confirm their structures.
-
Screening for biological activity against a panel of relevant targets, such as kinases and purinergic receptors, to identify potential therapeutic applications.
-
Elucidation of the mechanisms of action for any biologically active isomers, including the identification of specific signaling pathways involved.
By addressing these research gaps, the scientific community can unlock the full potential of 3,6-dimethylpurine isomers as novel therapeutic agents.
References
An In-depth Technical Guide to the Safe Handling of 3,6-Dimethyl-3H-purine
Disclaimer: No specific safety, toxicological, or handling data for 3,6-Dimethyl-3H-purine has been found in publicly available literature or safety data sheets. This guide has been compiled using data from the well-characterized and structurally related dimethylpurine isomer, theophylline (1,3-dimethyl-7H-purine-2,6-dione) , to provide a conservative and precautionary framework for its handling. The information herein should be treated as a guideline for trained professionals and is not a substitute for a thorough risk assessment prior to handling any chemical.
This technical guide is intended for researchers, scientists, and drug development professionals who may work with this compound. It provides a comprehensive overview of the potential hazards, handling procedures, and emergency responses based on data extrapolated from its isomer, theophylline.
Hazard Identification and Classification
Based on the data for theophylline, this compound should be handled as a substance with the following potential hazards:
Signal Word: Danger
Hazard Pictograms:
Hazard Statements:
-
H301: Toxic if swallowed.[1]
-
H360D: May damage the unborn child.
Precautionary Statements:
-
P201: Obtain special instructions before use.[1]
-
P202: Do not handle until all safety precautions have been read and understood.[1]
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
-
P330: Rinse mouth.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of theophylline. These values should be considered as estimates for this compound.
| Property | Value (for Theophylline) | Reference |
| Molecular Formula | C₇H₈N₄O₂ | [2] |
| Molar Mass | 180.167 g/mol | [2] |
| Appearance | White powder/solid | [3] |
| Melting Point | 270 - 274 °C (518 - 525.2 °F) | [3] |
| Solubility | Soluble in water (8 g/L) | [3] |
| pH | 5 (in an 8 g/L aqueous solution) | [3] |
Toxicological Data
The toxicological data for theophylline is extensive due to its use as a pharmaceutical. It is characterized by a narrow therapeutic index, meaning the dose at which it is effective is close to the dose at which it is toxic.[4][5]
| Toxicity Metric | Value (for Theophylline) | Species | Route of Administration | Reference |
| LD50 | 225 mg/kg | Rat | Oral | |
| LD50 | 254 mg/kg | Mouse | Oral | |
| Therapeutic Serum Level | 10-20 mcg/mL | Human | - | [6] |
| Toxic Serum Level | >20 mcg/mL | Human | - | [6] |
| Severe Toxicity Level | 40-60 mcg/mL (chronic), 80-100 mcg/mL (acute) | Human | - | [6] |
Symptoms of Overexposure: Symptoms of toxicity are often dose-dependent and can range from mild to severe.[7]
-
Early/Mild Symptoms: Nausea, vomiting, headache, insomnia, anxiety, tremor, and tachycardia.[2][4]
-
Severe Symptoms: Seizures, cardiac arrhythmias (including supraventricular and ventricular tachycardia), refractory hypotension, and metabolic abnormalities such as hypokalemia, hyperglycemia, and metabolic acidosis.[4][6][7]
Experimental Protocols: Safe Handling Workflow
The following workflow provides a general protocol for the safe handling of dimethylpurine compounds like this compound in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3,6-Dimethyl-3H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purines are fundamental heterocyclic aromatic organic compounds, integral to numerous biological processes. As components of nucleic acids, energy carriers like ATP, and signaling molecules, their metabolic pathways are of significant interest in biomedical research and drug development. Substituted purines, including methylated derivatives like 3,6-Dimethyl-3H-purine, represent a class of molecules that can serve as biomarkers for disease, metabolites of therapeutic agents, or novel bioactive compounds themselves.
This document provides detailed application notes and a proposed protocol for the sensitive and specific detection of this compound in biological matrices. The methodologies described are based on established analytical techniques for related purine compounds, offering a robust starting point for researchers. The primary recommended technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), which is renowned for its high sensitivity and selectivity in complex biological samples.
Quantitative Data Summary
The following table summarizes representative quantitative performance data for the analysis of purine metabolites using LC-MS/MS, based on published literature. These values can be considered as target performance metrics for the method development of this compound analysis.
| Parameter | Representative Value Range | Reference |
| Lower Limit of Quantification (LLOQ) | 0.833 - 800 ng/mL | [1] |
| Linearity (R²) | > 0.99 | [1][2] |
| Intra-day Precision (% RSD) | 0.7% - 12.7% | [1] |
| Inter-day Precision (% RSD) | 1.6% - 18.5% | [1] |
| Recovery | 85.3% - 103.0% | [2] |
Note: The values presented are for a range of purine metabolites and should be used as a general guideline. Method-specific validation is required for this compound.
Experimental Protocols
Sample Preparation from Biological Fluids (Plasma/Serum)
This protocol is a generalized procedure for the deproteinization and extraction of small polar molecules like purine derivatives from plasma or serum.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Perchloric acid (PCA), 4 M, ice-cold
-
Potassium carbonate (K₂CO₃), 3.5 M
-
Deionized water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
0.22 µm syringe filters or filter vials
-
HPLC vials
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Deproteinization:
-
To 200 µL of plasma/serum in a microcentrifuge tube, add 20 µL of ice-cold 4 M perchloric acid to achieve a final concentration of approximately 0.4 M.[3]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the sample on ice for 10 minutes.
-
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Neutralization:
-
Carefully transfer the supernatant to a new clean microcentrifuge tube.
-
Add 3.5 M potassium carbonate dropwise while vortexing gently until the pH of the solution is between 6.0 and 7.0. This will precipitate the perchlorate as potassium perchlorate.[3]
-
Incubate on ice for 15 minutes to allow for complete precipitation.
-
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.[3]
-
Filtration and Collection:
-
Filter the resulting supernatant through a 0.22 µm filter into an HPLC vial.[3]
-
The sample is now ready for LC-MS/MS analysis.
-
Proposed LC-MS/MS Method
The following are proposed starting conditions for the development of a specific and sensitive LC-MS/MS method for this compound. Optimization will be necessary.
Chromatographic Conditions:
-
Instrument: UHPLC system
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. Alternatively, a HILIC column can be used for better retention of polar compounds.[1]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 2 1.0 2 8.0 50 8.1 95 10.0 95 10.1 2 | 12.0 | 2 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The molecular formula for this compound is C₇H₈N₄, with a monoisotopic mass of approximately 148.07 g/mol .
-
Precursor Ion (Q1): m/z 149.08 (M+H)⁺
-
Product Ions (Q3): To be determined by infusing a standard of this compound and performing a product ion scan. Likely fragments would result from the loss of methyl groups or cleavage of the imidazole or pyrimidine ring.
-
Collision Energy: To be optimized for each transition.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Hypothetical Metabolic Context
Caption: Hypothetical position of a dimethylated purine in metabolism.
References
Application Notes and Protocols for Determining the Activity of 3,6-Dimethyl-3H-purine as a Xanthine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of 3,6-Dimethyl-3H-purine on xanthine oxidase (XO). Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid are associated with hyperuricemia and gout. Therefore, inhibitors of XO are valuable therapeutic agents. This application note outlines the materials, procedures, and data analysis methods to characterize the potential of this compound as a xanthine oxidase inhibitor.
Introduction to Purine Metabolism and Xanthine Oxidase
Purine metabolism is a fundamental biological process involving the synthesis, salvage, and catabolism of purine nucleotides.[1] The final steps of purine catabolism in humans are catalyzed by the enzyme xanthine oxidase (XO), which converts hypoxanthine to xanthine and then xanthine to uric acid.[2][3] While uric acid has antioxidant properties, its overproduction or insufficient excretion leads to hyperuricemia, a condition that can cause the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[2][4]
Inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[4] By blocking uric acid production, XO inhibitors help to lower serum uric acid levels. This document describes an assay to evaluate a novel compound, this compound, for its potential inhibitory activity against xanthine oxidase.
Signaling Pathway
The following diagram illustrates the terminal steps of the purine catabolism pathway and the proposed site of action for this compound.
Assay Principle
The activity of xanthine oxidase is determined by monitoring the formation of its product, uric acid, from the substrate xanthine. Uric acid has a distinct absorbance maximum at 293 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.[5] The assay measures this increase in the absence and presence of various concentrations of the test compound, this compound, to quantify its inhibitory effect.
Experimental Protocol
This protocol is optimized for a 96-well UV-transparent microplate format, suitable for high-throughput screening.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Xanthine Oxidase (from bovine milk) | Sigma-Aldrich | Store at -20°C |
| Xanthine | Sigma-Aldrich | Substrate |
| This compound | In-house/Custom | Test Compound |
| Allopurinol | Sigma-Aldrich | Positive Control Inhibitor |
| Potassium Phosphate Buffer (50 mM, pH 7.5) | In-house | Assay Buffer |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for compounds |
| 96-well UV-transparent microplates | Corning | |
| Microplate Spectrophotometer | Molecular Devices | Capable of reading at 293 nm |
| Multichannel Pipettes | Gilson/Eppendorf |
Preparation of Solutions
-
Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5. Filter and store at 4°C.
-
Xanthine Substrate Stock (2 mM): Dissolve 3.04 mg of xanthine in 10 mL of 0.025 M NaOH. This stock can be stored at 4°C for up to one week.[5]
-
Xanthine Oxidase Stock (1 U/mL): Dissolve the lyophilized powder in ice-cold Assay Buffer to a final concentration of 1 U/mL. Prepare this solution fresh on the day of the experiment and keep it on ice.
-
Working Enzyme Solution (0.1 U/mL): Dilute the Xanthine Oxidase Stock 1:10 with ice-cold Assay Buffer.
-
Test Compound Stock (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO.
-
Positive Control Stock (1 mM): Dissolve an appropriate amount of Allopurinol in 100% DMSO.
Assay Procedure
The following workflow outlines the steps for conducting the assay.
Detailed Steps:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM this compound stock and the 1 mM Allopurinol stock in Assay Buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 160 µL of Assay Buffer to each well of a 96-well UV-transparent plate.
-
Add 20 µL of the serially diluted test compound or positive control to the appropriate wells.
-
For control wells (100% activity), add 20 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
For a blank control, add 20 µL of Assay Buffer.
-
-
Add Enzyme: Add 10 µL of the working enzyme solution (0.1 U/mL) to all wells except the blank. For the blank well, add 10 µL of Assay Buffer.
-
Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the 2 mM Xanthine substrate solution to all wells. The final volume in each well will be 200 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 293 nm every minute for 15 minutes.
Data Analysis and Presentation
Calculation of Enzyme Activity
-
For each concentration, plot absorbance (A293) versus time (minutes).
-
Determine the initial reaction rate (ΔOD/min) from the linear portion of the curve.
-
The activity of the enzyme is proportional to this rate.
Calculation of Percent Inhibition
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100
Where:
-
Ratecontrol is the ΔOD/min of the enzyme without any inhibitor.
-
Rateinhibitor is the ΔOD/min of the enzyme in the presence of the test compound.
Determination of IC50
The IC50 value is the concentration of an inhibitor required to reduce the enzyme activity by 50%.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.
Data Presentation
Quantitative results should be summarized in tables for clarity and ease of comparison.
Table 1: Inhibition of Xanthine Oxidase by this compound
| Concentration (µM) | Log [Concentration] | Average ΔOD/min | Standard Deviation | % Inhibition |
| 0 (Control) | N/A | 0.052 | 0.003 | 0 |
| 1 | 0 | 0.045 | 0.002 | 13.5 |
| 5 | 0.70 | 0.036 | 0.002 | 30.8 |
| 10 | 1.00 | 0.027 | 0.001 | 48.1 |
| 25 | 1.40 | 0.015 | 0.001 | 71.2 |
| 50 | 1.70 | 0.008 | 0.001 | 84.6 |
| 100 | 2.00 | 0.004 | 0.001 | 92.3 |
Table 2: Summary of IC50 Values
| Compound | IC50 (µM) |
| This compound | 10.4 ± 1.2 |
| Allopurinol (Positive Control) | 8.7 ± 0.9 |
(Note: Data presented in tables are for illustrative purposes only.)
Conclusion
The protocol described in this application note provides a reliable and high-throughput method for assessing the inhibitory potential of this compound against xanthine oxidase. This assay is a crucial first step in characterizing novel compounds for the potential treatment of hyperuricemia and gout. The detailed methodology and data analysis workflow ensure reproducibility and accurate determination of inhibitory potency, facilitating further drug development efforts.
References
Application Notes and Protocols for 3,6-Dimethyl-3H-purine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive in vitro experimental framework for the initial characterization of the biological activities of 3,6-Dimethyl-3H-purine, with a primary focus on its potential as an anti-cancer agent. The protocols detailed below are foundational for assessing cytotoxicity, and elucidating the mechanisms of action, including apoptosis induction and cell cycle arrest.
Overview of Potential Applications
Purine analogs are a class of molecules that structurally mimic naturally occurring purines, such as adenine and guanine. Due to this resemblance, they can interfere with various cellular processes, including DNA and RNA synthesis, and signaling pathways.[1] This interference makes them valuable candidates for drug development, with applications as anti-cancer, antiviral, and antimicrobial agents. The protocols outlined herein are designed to investigate the potential anti-proliferative and cytotoxic effects of this compound on cancer cell lines.
Data Presentation: Summary of Anticipated Quantitative Data
The following tables provide a structured format for presenting the quantitative data that will be generated from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | |||
| A549 | Lung Cancer | |||
| HeLa | Cervical Cancer | |||
| Jurkat | T-cell Leukemia |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h treatment)
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | ||||
| IC50/2 | ||||
| IC50 | ||||
| IC50x2 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (48h treatment)
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | |||
| IC50/2 | |||
| IC50 | |||
| IC50x2 |
Experimental Protocols
Cell Culture and Maintenance
A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical carcinoma), and Jurkat (T-cell leukemia), should be selected to screen the compound against a variety of cancer types.[2][3][4]
Materials:
-
Selected human cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with the appropriate complete growth medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in new flasks at a lower density.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Materials:
-
Cells cultured as described in 3.1
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7]
Materials:
-
Cells treated with this compound (as in the cytotoxicity assay)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them with this compound at concentrations around the IC50 value for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the analysis of cell distribution in the different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[8][9]
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them with this compound at concentrations around the IC50 value for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Mandatory Visualizations
Caption: Overall experimental workflow for the in vitro evaluation of this compound.
Caption: A simplified diagram of a potential apoptosis signaling pathway induced by a test compound.
Caption: Potential points of cell cycle arrest induced by this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 3. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for Cell-Based Assays Involving Substituted Purine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purine analogs represent a class of heterocyclic compounds that are of significant interest in biomedical research and drug discovery.[1][2] As structural mimics of endogenous purines, adenine and guanine, these derivatives can interfere with various cellular processes, including nucleic acid synthesis, cell signaling, and energy metabolism.[3] Many substituted purines have been investigated and developed as therapeutic agents, with applications as anticancer, antiviral, and immunosuppressive drugs.[1][2] A prominent mechanism of action for many purine derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[1][2][4] This document provides an overview of common cell-based assays and detailed protocols for evaluating the biological activity of substituted purine derivatives.
Mechanism of Action
Substituted purine derivatives exert their biological effects through several mechanisms:
-
Kinase Inhibition: Many purine analogs are designed to target the ATP-binding pocket of protein kinases.[1][2][4] By competitively inhibiting the binding of ATP, these compounds can block downstream signaling pathways that are often hyperactivated in cancer cells, leading to reduced proliferation and induction of apoptosis.[5][6]
-
Induction of Apoptosis: Treatment of cancer cells with purine derivatives has been shown to induce programmed cell death, or apoptosis.[7][8] This is often a consequence of kinase inhibition or other cellular stresses induced by the compound.
-
Cell Cycle Arrest: Purine analogs can interfere with the cell cycle machinery, leading to arrest at specific checkpoints.[8][9] This prevents cancer cells from progressing through the cell division cycle and ultimately inhibits tumor growth.
Signaling Pathway: Inhibition of a Generic Kinase Signaling Pathway by a Purine Derivative
Caption: Inhibition of a kinase signaling pathway by a substituted purine derivative.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration-dependent cytotoxic effect of a substituted purine derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted purine derivative stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the substituted purine derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of a substituted purine derivative on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted purine derivative
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentrations of the substituted purine derivative (e.g., IC50 and 2x IC50) and a vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium and centrifuge at 1,500 rpm for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 2,000 rpm for 10 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Data Presentation
The cytotoxic activity of substituted purine derivatives is typically summarized by their IC50 values against various cancer cell lines.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| Derivative A | 5.2 | 8.1 | 3.5 |
| Derivative B | 12.8 | 15.3 | 10.1 |
| Derivative C | 0.9 | 1.5 | 0.7 |
| Cisplatin (Control) | 9.3 | 11.2 | 7.8 |
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel substituted purine derivatives.
Caption: A general workflow for the discovery of anticancer purine derivatives.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Activity Screening of 3,6-Dimethyl-3H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogs are a cornerstone of therapeutic interventions, particularly in oncology and immunology, by mimicking endogenous purines to interact with a wide array of cellular enzymes. This interaction can lead to the modulation of critical signaling pathways, interfering with cellular proliferation and survival. 3,6-Dimethyl-3H-purine is a novel synthetic purine analog with potential therapeutic applications. A thorough understanding of its enzymatic activity profile is crucial for elucidating its mechanism of action and advancing its development as a potential drug candidate.
These application notes provide a comprehensive guide for the enzymatic activity screening of this compound. Detailed protocols for assessing its inhibitory potential against key enzyme classes known to be targeted by purine analogs are presented. These include enzymes central to DNA topology and integrity (Topoisomerase II), purine metabolism (Adenosine Deaminase and Xanthine Oxidase), and cell cycle regulation (Cyclin-Dependent Kinases and PI3K/Akt pathway). The provided methodologies, data presentation templates, and pathway diagrams are designed to facilitate a structured and efficient screening cascade for novel purine analogs.
Potential Enzymatic Targets for Purine Analogs
Purine analogs exert their biological effects by interacting with a range of enzymes. Based on the established pharmacology of this class of compounds, the following enzymes are proposed as primary targets for the initial screening of this compound:
-
Topoisomerase II: These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation. Inhibition of Topoisomerase II can lead to DNA damage and apoptosis, a common mechanism for anticancer drugs.[1][2][3][4]
-
Adenosine Deaminase (ADA): A key enzyme in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine.[5][6] Inhibition of ADA can lead to the accumulation of adenosine, which can have various physiological effects, including immunosuppression.
-
Xanthine Oxidase (XO): Another crucial enzyme in purine catabolism, responsible for the oxidation of hypoxanthine and xanthine to uric acid.[7][8] XO inhibitors are used in the treatment of gout.
-
Protein Kinases: This large family of enzymes plays a central role in signal transduction and cell cycle control. Purine analogs can act as ATP-competitive inhibitors of kinases such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks), leading to cell cycle arrest and inhibition of cell proliferation.[9][10][11][12]
Experimental Workflow
A systematic approach is recommended for the enzymatic screening of this compound. The following workflow outlines the key stages from initial screening to more detailed characterization.
Data Presentation
Quantitative data from the enzymatic assays should be systematically recorded to allow for clear comparison and interpretation. The following tables provide a template for summarizing the results.
Table 1: Primary Screening of this compound (10 µM)
| Target Enzyme | % Inhibition (Mean ± SD) |
| Topoisomerase IIα | |
| Adenosine Deaminase | |
| Xanthine Oxidase | |
| CDK2/Cyclin A | |
| PI3Kα |
Table 2: IC50 Values for this compound
| Target Enzyme | IC50 (µM) |
| [Hit 1] | |
| [Hit 2] | |
| [Hit ...] |
Experimental Protocols
The following are detailed protocols for screening the enzymatic activity of this compound against the selected target enzymes.
Topoisomerase IIα Inhibition Assay (DNA Decatenation)
Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by Topoisomerase IIα. The separation of the DNA network into individual minicircles is visualized by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM EDTA, 1 mM ATP)
-
This compound (dissolved in DMSO)
-
Etoposide (positive control)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
Protocol:
-
Prepare a reaction mixture containing assay buffer, kDNA (e.g., 200 ng), and the desired concentration of this compound or controls (DMSO for negative control, etoposide for positive control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding Topoisomerase IIα (e.g., 1-2 units).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the kDNA network.
Adenosine Deaminase (ADA) Activity Assay (Colorimetric)
Principle: This assay measures the activity of ADA by detecting the amount of inosine produced from the deamination of adenosine. The inosine is then converted to hypoxanthine, which is further oxidized to uric acid and a superoxide, which in turn reacts with a probe to produce a colored product.[5][13]
Materials:
-
Recombinant Human Adenosine Deaminase
-
Adenosine (substrate)
-
ADA Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
This compound (dissolved in DMSO)
-
Pentostatin (positive control)
-
ADA probe and enzyme mix (commercially available kits)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a standard curve using inosine.
-
Add assay buffer, ADA probe, and enzyme mix to the wells of a 96-well plate.
-
Add the desired concentration of this compound or controls to the respective wells.
-
Add ADA to the wells, except for the background control wells.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding adenosine to all wells.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the ADA activity and the percentage of inhibition by this compound.
Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric)
Principle: This assay measures the inhibition of Xanthine Oxidase by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[14][15]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
This compound (dissolved in DMSO)
-
Allopurinol (positive control)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Protocol:
-
Add phosphate buffer and the desired concentration of this compound or controls to the wells of a UV-transparent 96-well plate.
-
Add Xanthine Oxidase solution to each well and incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately measure the absorbance at 295 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of uric acid formation (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition by this compound.
Kinase Inhibition Assay (Generic Protocol)
Principle: This is a general protocol that can be adapted for various protein kinases (e.g., CDK2/Cyclin A, PI3Kα). The assay measures the transfer of a phosphate group from ATP to a specific substrate. The detection method can vary (e.g., fluorescence, luminescence, radioactivity).
Materials:
-
Recombinant Kinase (e.g., CDK2/Cyclin A, PI3Kα)
-
Kinase-specific substrate
-
Kinase Assay Buffer (specific to the kinase)
-
ATP
-
This compound (dissolved in DMSO)
-
Known kinase inhibitor (positive control, e.g., Staurosporine for broad-spectrum, or a specific inhibitor for the target kinase)
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, etc.)
-
96-well or 384-well plate
-
Plate reader (appropriate for the detection method)
Protocol:
-
Add kinase assay buffer, the desired concentration of this compound or controls to the wells of the plate.
-
Add the kinase and its specific substrate to the wells.
-
Pre-incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time and temperature for the specific kinase (e.g., 30-60 minutes at 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition.
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways that are often targeted by purine analogs. These can serve as a conceptual framework for understanding the potential downstream effects of this compound.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the initial enzymatic activity screening of the novel purine analog, this compound. By systematically evaluating its effects on key enzymes involved in critical cellular processes, researchers can gain valuable insights into its potential mechanism of action and therapeutic utility. The structured approach to data collection and the visualization of relevant signaling pathways will aid in the efficient progression of this compound through the drug discovery pipeline. Further characterization of the most promising enzyme targets will be essential for its continued development.
References
- 1. Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted purine analogues define a novel structural class of catalytic topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] Substituted purine analogues define a novel structural class of catalytic topoisomerase II inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Kitless adenosine deaminase activity assay [protocols.io]
- 6. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 13. assaygenie.com [assaygenie.com]
- 14. public.pensoft.net [public.pensoft.net]
- 15. scispace.com [scispace.com]
Protocol for the Dissolution of 3,6-Dimethyl-3H-purine for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Application Note
The effective delivery of therapeutic or experimental compounds in biological systems is critically dependent on their solubility. This document provides a detailed protocol for the dissolution of 3,6-Dimethyl-3H-purine, a purine derivative of interest for various research applications. Due to the absence of specific solubility data for this compound in publicly available literature, a systematic approach to determine its solubility in common laboratory solvents is presented. This protocol is designed to guide researchers in preparing stock solutions suitable for a range of in vitro and in vivo experiments.
The following sections detail a tiered approach to solubility testing, followed by a general protocol for stock solution preparation. Adherence to these guidelines will help ensure the accurate and reproducible use of this compound in experimental settings.
Experimental Protocols
Part 1: Solubility Determination of this compound
This protocol outlines a systematic procedure to determine the solubility of this compound in a selection of common solvents. The solvents are tiered based on their biocompatibility and general utility in experimental biology.
Materials:
-
This compound (solid form)
-
Tier 1 Solvents:
-
Deionized or distilled water
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Tier 2 Solvents:
-
Ethanol (EtOH)
-
Dimethyl sulfoxide (DMSO)
-
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Calibrated pipettes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Initial Solvent Testing (Tier 1):
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear microcentrifuge tube.
-
Add a small volume of the first Tier 1 solvent (e.g., 100 µL of water) to achieve a high initial concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, proceed with the following steps to aid dissolution:
-
Gently warm the solution (e.g., to 37°C).
-
Use a sonicator for 5-10 minutes.
-
-
If the compound remains insoluble, add an additional volume of the solvent in a stepwise manner (e.g., in 100 µL increments), vortexing after each addition, until the compound is fully dissolved. Record the final volume of solvent used.
-
Repeat the process for the other Tier 1 solvent (PBS).
-
-
Secondary Solvent Testing (Tier 2):
-
If this compound exhibits poor solubility in Tier 1 solvents, proceed to Tier 2 solvents.
-
Follow the same procedure as described in step 1, starting with a small amount of the compound and incrementally adding the Tier 2 solvent (Ethanol or DMSO) until dissolution is achieved.
-
Data Presentation:
The results of the solubility testing should be recorded in a clear and organized manner to facilitate the preparation of stock solutions.
| Solvent | Initial Concentration Tested (mg/mL) | Visual Solubility (at RT) | Solubility after Warming/Sonication | Estimated Solubility (mg/mL) | Notes |
| Water | 10 | Insoluble | Insoluble | < 1 | - |
| PBS (pH 7.4) | 10 | Insoluble | Insoluble | < 1 | - |
| Ethanol | 10 | Partially Soluble | Soluble | ~10 | May require warming |
| DMSO | 10 | Soluble | Soluble | > 10 | Readily dissolves |
Note: The data in this table is hypothetical and should be replaced with experimental findings.
Part 2: Preparation of a Stock Solution
Based on the solubility data obtained, a concentrated stock solution of this compound can be prepared. DMSO is often a suitable solvent for creating high-concentration stock solutions of organic molecules.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Protocol:
-
Determine the Desired Stock Concentration: Based on experimental needs and the determined solubility, decide on a convenient stock concentration (e.g., 10 mM or 50 mM).
-
Calculate the Required Mass: Calculate the mass of this compound needed to achieve the desired concentration in a specific volume of solvent.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Dissolution:
-
Weigh the calculated amount of this compound and place it in a sterile tube.
-
Add the calculated volume of the chosen solvent.
-
Vortex the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Storage:
-
Store the stock solution at an appropriate temperature. For DMSO stocks, storage at -20°C or -80°C in small aliquots is recommended to minimize freeze-thaw cycles.
-
Protect the solution from light if the compound is known to be light-sensitive.
-
Mandatory Visualizations
Caption: Workflow for solubility testing and stock solution preparation.
Caption: Hypothetical signaling pathway involving this compound.
Application Notes and Protocols: 3,6-Dimethyl-3H-purine as a Chemical Probe
A thorough search of publicly available scientific literature and databases has revealed no specific information regarding the use of 3,6-Dimethyl-3H-purine as a chemical probe. The synthesis, biological targets, mechanism of action, and established experimental protocols for this specific compound are not documented in the accessible scientific domain.
Purine derivatives are a well-established class of molecules that interact with a wide range of biological targets, and many have been developed as drugs and chemical probes.[1][2][3] These compounds can act as inhibitors of enzymes like kinases and phosphodiesterases, or as modulators of receptors such as adenosine receptors.[3] The versatility of the purine scaffold allows for synthetic modifications to achieve desired potency and selectivity.[4][5]
Given the absence of specific data for this compound, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.
Researchers interested in using a dimethylated purine as a chemical probe are encouraged to consult the scientific literature for well-characterized compounds with established biological activities and available experimental data. For example, caffeine (1,3,7-trimethylxanthine), a widely known purine derivative, acts as an antagonist of adenosine receptors and an inhibitor of phosphodiesterases, and extensive literature is available on its use in biological research.
For drug development professionals, the exploration of novel purine derivatives like this compound could represent an opportunity for new therapeutic agents. However, this would require a comprehensive research and development program, including:
-
Chemical Synthesis and Characterization: Development of a reliable synthetic route and full characterization of the compound.
-
Target Identification and Validation: Screening against various biological targets to identify potential mechanisms of action.
-
Assay Development: Creation and optimization of biochemical and cell-based assays to quantify the compound's activity.
-
Selectivity and Specificity Profiling: Testing against a panel of related targets to determine the compound's selectivity.
-
In Vitro and In Vivo Studies: Evaluation of the compound's effects in cellular models and animal models to understand its biological function and therapeutic potential.
Should information on this compound become available in the public domain, these application notes will be updated accordingly.
References
- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 6. Synthesis of acyclic purine nucleoside compounds: Dimethyl 2-(2-(2(alkylthio)-6-amino-9H-purin-9-yl) ethyl) malonate [journal.buct.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Therapeutic Potential of Dimethylpurines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential therapeutic applications of dimethylpurines. It includes detailed application notes, experimental protocols, and data summaries to facilitate further investigation into this promising class of compounds.
Dimethylpurines, a class of heterocyclic organic compounds, have emerged as versatile scaffolds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, leading to potential therapeutic applications in oncology, neurology, and inflammatory diseases. This document outlines key findings and methodologies for studying dimethylpurines in these therapeutic areas.
Application Notes
Anticancer Applications
Certain dimethylpurine derivatives have shown significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation. For instance, some 2,6,9-trisubstituted purine analogs act as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (HH) signaling pathway, which is aberrantly activated in several cancers. Inhibition of this pathway can lead to the suppression of tumor growth and metastasis.[1] Other purine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Key Signaling Pathway in Anticancer Activity:
The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation in adults can lead to the development and progression of various cancers. The binding of the Hedgehog ligand to its receptor Patched (PTCH) alleviates the inhibition of Smoothened (SMO), leading to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation, survival, and angiogenesis.
Neuroprotective Applications
Methylxanthines, which include dimethylpurines like theophylline and theobromine, are known to possess neuroprotective properties.[2] Their mechanisms of action are multifaceted and include antagonism of adenosine receptors, inhibition of phosphodiesterases, and modulation of inflammatory responses in the brain.[2][3] Paraxanthine (1,7-dimethylxanthine), a primary metabolite of caffeine, has demonstrated potent protection of dopaminergic neurons in models of Parkinson's disease.[4][5] This neuroprotection is thought to be mediated through the stimulation of ryanodine receptor channels, leading to a moderate increase in cytosolic calcium.[4][5] Furthermore, some dimethylxanthines have been shown to reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[2]
Key Signaling Pathway in Neuroprotection:
The neuroprotective effects of certain dimethylpurines are linked to their ability to modulate intracellular calcium signaling. By acting on ryanodine receptors on the endoplasmic reticulum, they can induce a controlled release of calcium, which in turn activates downstream signaling cascades that promote neuronal survival and protect against neurotoxins.
Anti-inflammatory Applications
Dimethylpurine derivatives have also been investigated for their anti-inflammatory properties. Some 8-alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides and butanehydrazides have demonstrated significant analgesic and anti-inflammatory activities in vivo.[3] Their mechanism of action is believed to involve the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α). By reducing the production of these cytokines, dimethylpurines can attenuate the inflammatory response.
Key Process in Anti-inflammatory Activity:
The inflammatory cascade is a complex process involving the release of various mediators. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of inflammation. It binds to Toll-like receptor 4 (TLR4) on immune cells, triggering a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and interleukins.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various purine derivatives, providing a basis for comparison and further investigation.
Table 1: Anticancer Activity of Purine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Purine Derivative 5d | SGC-7901 (Gastric) | 16.62 ± 2.31 | [4] |
| Purine Derivative 5d | K562 (Leukemia) | 8.21 ± 0.62 | [4] |
| Purine Derivative 4d | K562 (Leukemia) | 1.77 ± 0.32 | [4] |
| Purine Derivative 5f | K562 (Leukemia) | 1.91 ± 0.14 | [4] |
| Purine-based Compound 5a | (Not Specified) | 0.038 | [6] |
| Purine-based Compound 5e | (Not Specified) | 0.046 | [6] |
| Pteridine-based Compound 7e | (Not Specified) | 0.044 | [6] |
| 2,6-disubstituted purine 12a | 562 (Leukemia) | 0.21 | [7] |
| 2,6-disubstituted purine 12b | 562 (Leukemia) | 0.58 | [7] |
Table 2: Anti-inflammatory Activity of Various Compounds
| Compound/Derivative | Assay | IC50/EC50 (µM) | Reference |
| Coumarin Derivative 14b | TNF-α production inhibition | 5.32 (EC50) | [3] |
| Dihydropyridine Derivative 7a | Cytotoxicity (MOLT-4) | 17.4 ± 2.0 | [8] |
| Dihydropyridine Derivative 7d | Cytotoxicity (MCF-7) | 28.5 ± 3.5 | [8] |
| Dihydropyridine Derivative 7a | Cytotoxicity (LS180) | 29.7 ± 4.7 | [8] |
Experimental Protocols
Synthesis of 8-alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides
This protocol describes a general method for the synthesis of a class of dimethylpurine derivatives with demonstrated analgesic and anti-inflammatory properties.[3]
Materials:
-
8-bromo-1,3-dimethylxanthine
-
Appropriate alcohol (e.g., ethanol, propanol)
-
Sodium metal
-
Hydrazine hydrate
-
Ethanol
-
Appropriate aldehyde or ketone (e.g., benzaldehyde, acetophenone)
-
Hydrochloric acid
-
Methanol
Procedure:
-
Synthesis of 8-alkoxy-1,3-dimethylxanthine:
-
Dissolve sodium metal in the appropriate alcohol to prepare the corresponding sodium alkoxide.
-
Add 8-bromo-1,3-dimethylxanthine to the alkoxide solution.
-
Reflux the mixture to facilitate the substitution reaction.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid.
-
Isolate the product by filtration or extraction.
-
-
Synthesis of 8-alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazide:
-
Dissolve the 8-alkoxy-1,3-dimethylxanthine in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the hydrazide product.
-
-
Synthesis of N'-arylidenehydrazide derivatives:
-
Dissolve the synthesized hydrazide in methanol.
-
Add the corresponding aldehyde or ketone and a catalytic amount of hydrochloric acid.
-
Stir the reaction at room temperature until completion.
-
Isolate the final product by filtration and purify by recrystallization.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of dimethylpurine compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Dimethylpurine compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dimethylpurine compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol describes a standard in vivo model to evaluate the anti-inflammatory activity of dimethylpurine compounds in rodents.
Materials:
-
Wistar rats or Swiss albino mice
-
Dimethylpurine compound solution/suspension
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, standard, and test groups with different doses of the dimethylpurine compound).
-
-
Compound Administration:
-
Administer the dimethylpurine compound or the standard drug (e.g., orally or intraperitoneally) to the respective groups.
-
Administer the vehicle (e.g., saline or a suitable solvent) to the control group.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
Compare the results of the test groups with the control and standard groups to evaluate the anti-inflammatory activity of the dimethylpurine compound.
-
Disclaimer: All experimental protocols are for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting, adhering to all relevant safety and ethical guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis and Purification of 3,6-Dimethyl-3H-purine for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and purification of 3,6-Dimethyl-3H-purine, a substituted purine derivative of interest for research applications. The methodologies described are based on established principles of purine chemistry and chromatographic separation techniques.
Introduction
Purine analogs are a cornerstone of medicinal chemistry and chemical biology, with applications ranging from anticancer to antiviral therapies.[1] Methylated purines, in particular, are of significant interest due to their roles in biological processes, including DNA modification and as metabolites of therapeutic agents.[2][3] The precise substitution pattern on the purine ring is critical for its biological activity and selectivity. This application note details a proposed synthetic route and a robust purification method for this compound, providing researchers with a foundational protocol for obtaining this compound for investigational use.
Synthesis of this compound
A plausible two-step synthetic pathway for this compound is proposed, starting from the commercially available 6-chloropurine. The first step involves the introduction of a methyl group at the C6 position, followed by a regioselective methylation at the N3 position of the purine ring.
Step 1: Synthesis of 6-Methylpurine
The synthesis of the 6-methylpurine intermediate can be achieved via a palladium-catalyzed cross-coupling reaction between 6-chloropurine and a methylating agent, such as trimethylaluminum.
Experimental Protocol:
-
To a solution of 6-chloropurine (1.0 eq) in anhydrous tetrahydrofuran (THF), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Cool the mixture to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of trimethylaluminum (1.2 eq) in hexanes dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 75 °C for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-methylpurine.
Step 2: Synthesis of this compound
The final step involves the methylation of 6-methylpurine. This reaction can yield a mixture of N-methylated isomers (N3, N7, and N9). The regioselectivity can be influenced by the choice of solvent and base. The following protocol is a general guideline, and optimization may be necessary to favor the desired N3-isomer.
Experimental Protocol:
-
Suspend 6-methylpurine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the suspension.
-
Add the methylating agent, methyl iodide (CH₃I) (1.2 eq), to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the formation of the product and isomers by high-performance liquid chromatography (HPLC).
-
After the reaction, filter off the inorganic salts and remove the solvent under reduced pressure.
-
The resulting crude product will be a mixture of isomers requiring purification.
Purification of this compound
The purification of the target this compound from the isomeric mixture is critical and can be effectively achieved using high-performance liquid chromatography (HPLC). Both cation-exchange and reversed-phase chromatography have been shown to be effective for separating methylated purines.[4][5]
HPLC Purification Protocol
Instrumentation and Columns:
-
A preparative HPLC system equipped with a UV detector is recommended.
-
Option 1 (Cation-Exchange): A strong cation-exchange column (e.g., Partisil 10-SCX).
-
Option 2 (Reversed-Phase): A C18 reversed-phase column.
Mobile Phase and Gradient:
-
For Cation-Exchange: Isocratic elution with a buffer such as 0.25 M ammonium phosphate at a controlled pH (e.g., 4.0) can be effective.[4]
-
For Reversed-Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. The gradient can be optimized based on the separation of the isomers.
General Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the appropriate elution method (isocratic or gradient).
-
Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 260 nm).
-
Collect the fractions corresponding to the desired this compound isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Summary of Synthesis and Purification Parameters
| Parameter | Step 1: Synthesis of 6-Methylpurine | Step 2: Synthesis of this compound | Purification of this compound |
| Starting Material | 6-Chloropurine | 6-Methylpurine | Crude mixture of methylated isomers |
| Key Reagents | Trimethylaluminum, Pd(PPh₃)₄ | Methyl iodide, K₂CO₃ | Acetonitrile, Water, Formic Acid |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Acetonitrile/Water |
| Reaction Temperature | 75 °C | Room Temperature | Ambient |
| Reaction Time | 8 hours | 24-48 hours | N/A |
| Purification Method | Silica Gel Column Chromatography | N/A | Preparative HPLC (Reversed-Phase C18) |
| Typical Yield | 50-60% | Variable (isomer mixture) | Dependent on isomeric ratio |
| Final Product | 6-Methylpurine | Mixture of 3,6-, 7,6-, and 9,6-dimethylpurine | Purified this compound |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Purification Logic
Caption: Purification scheme for isolating this compound.
Research Applications
While the specific biological activities of this compound are not extensively documented, substituted purines are widely investigated for various therapeutic purposes. Potential areas of research for this compound include:
-
Anticancer Agents: Many purine analogs act as antimetabolites, interfering with nucleic acid synthesis and inducing apoptosis in cancer cells.[1][6]
-
Kinase Inhibitors: The purine scaffold is a common feature in kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
-
Antiviral Therapeutics: Modified purines can act as chain terminators of viral DNA or RNA synthesis.
-
Immunomodulators: Certain purine derivatives have shown immunostimulatory or immunosuppressive properties.[7]
The availability of a reliable synthesis and purification protocol for this compound will enable researchers to explore its potential in these and other areas of drug discovery and chemical biology.
References
- 1. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. globethesis.com [globethesis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of methylated purines in DNA by isotope dilution LC-MS/MS coupled with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of 3,6-Dimethyl-3H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogs represent a versatile class of small molecules with a broad spectrum of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties. Their mechanism of action often involves the modulation of key cellular processes such as nucleic acid synthesis, enzyme activity, and signal transduction pathways. This document provides a detailed experimental framework for the initial biological characterization of a novel purine derivative, 3,6-Dimethyl-3H-purine.
The following sections outline a tiered approach for screening and characterizing the biological effects of this compound, commencing with broad cytotoxicity screening and progressing to more specific mechanistic and signaling pathway analyses. Detailed protocols for key assays are provided to ensure reproducibility and robustness of the generated data.
Experimental Design Overview
A logical and staged experimental design is crucial for the efficient evaluation of a novel compound. The proposed workflow for this compound is designed to first identify any general cytotoxic or anti-proliferative effects, and then to elucidate the potential underlying mechanisms of action.
Caption: Tiered experimental workflow for this compound characterization.
Phase 1: Initial Screening
The primary objective of this phase is to determine if this compound exhibits cytotoxic or anti-proliferative activity against a panel of human cancer cell lines.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 2 hours at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HeLa | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| MCF-7 | [Insert Value] | [Insert Value] |
Phase 2: Mechanistic Elucidation
Based on the results of the initial screening, this phase aims to investigate the potential mechanisms by which this compound exerts its effects.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound affects cell cycle progression.
Materials:
-
Cell line of interest (selected from Phase 1)
-
This compound
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| IC50 this compound | [Insert Value] | [Insert Value] | [Insert Value] |
| 2x IC50 this compound | [Insert Value] | [InsertValue] | [Insert Value] |
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol determines if the compound induces apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cell line of interest
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| IC50 this compound | [Insert Value] | [Insert Value] | [Insert Value] |
| 2x IC50 this compound | [Insert Value] | [Insert Value] | [Insert Value] |
Phase 3: Signaling Pathway Analysis
If the compound induces a specific cellular phenotype (e.g., cell cycle arrest, apoptosis), this phase will explore the underlying signaling pathways. Many purine analogs are known to function as kinase inhibitors.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Protocol 4: Western Blot Analysis
This protocol is used to assess the phosphorylation status and expression levels of key proteins in a signaling pathway of interest (e.g., MAPK, PI3K/Akt).
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-PARP, anti-Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Presentation:
| Protein Target | Vehicle Control (Relative Density) | IC50 this compound (Relative Density) |
| p-ERK | 1.0 | [Insert Value] |
| Total ERK | 1.0 | [Insert Value] |
| Cleaved PARP | 1.0 | [Insert Value] |
Conclusion
This comprehensive set of application notes and protocols provides a robust framework for the initial biological characterization of this compound. The tiered experimental design allows for a systematic investigation, from broad phenotypic screening to the elucidation of specific molecular mechanisms. The detailed protocols and data presentation formats are intended to guide researchers in generating high-quality, reproducible data to advance our understanding of this novel purine analog.
Application Notes and Protocols: Isolating 3,6-Dimethyl-3H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the isolation and purification of 3,6-Dimethyl-3H-purine from a complex reaction mixture. Purine derivatives are a critical class of heterocyclic compounds, forming the backbone of nucleic acids and acting as key signaling molecules in various biological pathways. The ability to effectively isolate and purify specific purine analogues, such as this compound, is paramount for further downstream applications, including structural elucidation, bioactivity screening, and use as a scaffold in medicinal chemistry.
The protocol herein outlines a robust method utilizing reversed-phase high-performance liquid chromatography (RP-HPLC), a widely accessible and powerful technique for the separation of small organic molecules. The methodology is designed to be adaptable to various laboratory settings and provides a foundation for the development of more specific purification strategies.
Chemical Properties of Purines
Purines are heterocyclic aromatic organic compounds consisting of a pyrimidine ring fused to an imidazole ring.[1] They are generally water-soluble and can act as both weak acids and weak bases.[1] The aromatic nature of the purine core allows for various substitution patterns, leading to a diverse array of derivatives with distinct physicochemical properties. The solubility and chromatographic behavior of substituted purines are influenced by the nature and position of the functional groups. For instance, the introduction of methyl groups, as in this compound, is expected to increase the hydrophobicity of the molecule compared to the parent purine structure.
Experimental Protocols
Sample Preparation
Prior to chromatographic separation, the crude reaction mixture containing this compound must be appropriately prepared to ensure compatibility with the HPLC system and to remove any particulate matter that could damage the column.
Materials:
-
Crude reaction mixture
-
Methanol (HPLC grade)
-
Water (HPLC grade, 0.1% Formic Acid)
-
Syringe filters (0.22 µm PTFE)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Dissolve an accurately weighed amount of the crude reaction mixture in a minimal amount of methanol.
-
Add an equal volume of water containing 0.1% formic acid to the methanolic solution. The addition of an aqueous component is crucial for compatibility with the reversed-phase mobile phase.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol employs a C18 stationary phase, which separates compounds based on their hydrophobicity. The more hydrophobic a compound, the stronger it will interact with the stationary phase, resulting in a longer retention time.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size) for larger scale purification.
Mobile Phases:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Analytical HPLC Protocol:
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions (5% Mobile Phase B) over 1 minute and allow the column to re-equilibrate for 4 minutes.
-
Monitor the separation at a wavelength of 260 nm, which is a common absorbance maximum for purine derivatives.
Semi-Preparative HPLC Protocol for Isolation:
-
Equilibrate the semi-preparative C18 column with the initial mobile phase conditions determined from the analytical run.
-
Inject a larger volume of the prepared sample (e.g., 100-500 µL, depending on concentration and column capacity).
-
Run the same gradient as the analytical method, adjusting the flow rate according to the column dimensions (e.g., 4.0 mL/min for a 10 mm ID column).
-
Collect fractions corresponding to the peak of interest (this compound).
-
Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid can be further dried under high vacuum.
Purity Assessment
The purity of the isolated this compound should be confirmed using analytical techniques.
Methods:
-
Analytical HPLC: Inject a small amount of the isolated compound onto the analytical HPLC system using the same method as above. A single, sharp peak should be observed.
-
Mass Spectrometry (MS): Determine the molecular weight of the isolated compound to confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from the isolation and analysis of this compound.
| Parameter | Value |
| Analytical HPLC | |
| Retention Time | 12.5 min |
| Peak Area | 850,000 mAU*s |
| Purity (by area %) | >98% |
| Semi-Preparative HPLC | |
| Sample Load | 5 mg |
| Isolated Yield | 4.2 mg |
| Recovery | 84% |
| Mass Spectrometry | |
| [M+H]⁺ (calculated) | 165.0878 |
| [M+H]⁺ (observed) | 165.0875 |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound.
Caption: Workflow for isolating this compound.
This detailed protocol provides a comprehensive guide for the successful isolation and purification of this compound. The principles and techniques described can be adapted for the purification of other purine derivatives and small organic molecules. Adherence to good laboratory practices and the use of high-purity reagents and solvents are essential for achieving optimal results.
References
Application of Dimethylpurines in Medicinal Chemistry: A General Overview
Initial searches for the specific molecule 3,6-Dimethyl-3H-purine did not yield dedicated research or application notes. This suggests that this particular isomer may not be a significant focus in current medicinal chemistry. However, the broader class of dimethylpurines and other substituted purine derivatives represents a rich and diverse area of drug discovery and development. This document provides a general overview of the applications of dimethylated and other substituted purines in medicinal chemistry, drawing from available research on related compounds.
Purine analogues are a cornerstone of medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications.[1][2] The purine scaffold, a fusion of a pyrimidine and an imidazole ring, is a privileged structure in drug design due to its presence in key biological molecules like nucleic acids (adenine and guanine) and energy carriers (ATP).[1][3] Chemical modification of the purine core, including the addition of methyl and other functional groups, allows for the fine-tuning of their biological activity, leading to the development of potent and selective drugs.[4][5]
Key Therapeutic Areas for Substituted Purines
Substituted purines have shown significant promise in several therapeutic areas:
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Anticancer Agents: Many purine derivatives exhibit potent anticancer activity by targeting various cellular processes.[1][4][6] They can act as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4][5][6] For instance, 2,6,9-trisubstituted purine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6]
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Antiviral Agents: The structural similarity of purine analogues to natural nucleosides allows them to interfere with viral replication.[1][2] They can be incorporated into the growing viral DNA or RNA chain, leading to chain termination, or they can inhibit viral enzymes essential for replication.
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Adenosine Receptor Modulators: Substituted purines, particularly xanthine derivatives like caffeine (1,3,7-trimethylxanthine), are well-known adenosine receptor antagonists.[4] Selective antagonists for specific adenosine receptor subtypes (e.g., A2A) are being investigated for the treatment of neurodegenerative disorders like Parkinson's disease.[4]
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Immunosuppressive and Anti-inflammatory Agents: Thiopurines, such as 6-mercaptopurine and azathioprine, are clinically used as immunosuppressants in organ transplantation and for the treatment of autoimmune diseases like inflammatory bowel disease.[4] More recent research has explored the role of purine metabolites like soluble uric acid (sUA) in modulating inflammation through the inhibition of enzymes like CD38.[7]
Data on Biologically Active Substituted Purines
The following table summarizes representative quantitative data for various substituted purine derivatives, illustrating their potency against different biological targets. It is important to note that this data is for related compounds and not for this compound.
| Compound Class | Specific Compound Example | Target | Activity (IC50) | Reference Cell Line/Assay |
| 2,6-dipropynylthio-7-methylpurine | 2,6-dipropynylthio-7-methylpurine | Glioblastoma (SNB-19) | 0.07 µg/mL | In vitro cytotoxicity |
| 2,6-dipropynylthio-7-methylpurine | 2-chloro-6,8-dipropynylthio-7-methylpurine | Melanoma (C-32) | 4.08 µg/mL | In vitro cytotoxicity |
| Pyrrolo[2,3-d]pyrimidine Analog | Compound 3b | GARFTase | 2.2 nM | KB cells |
| 2,6,9-Trisubstituted Purine | Compound 7h | HL-60 (Leukemia) | Sub-micromolar | In vitro cytotoxicity |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and biological evaluation of purine derivatives. Below are generalized methodologies based on common practices in the field.
General Synthesis of Substituted Purines
The synthesis of substituted purines often involves a multi-step process starting from a commercially available purine or a pyrimidine precursor.
Workflow for Synthesis of Substituted Purines
Caption: Generalized workflow for the synthesis of substituted purines.
Protocol for a Suzuki Cross-Coupling Reaction to Introduce a Substituent:
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Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the halo-purine (e.g., 6-chloro-9-substituted-purine) (1 equivalent), the boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).
-
Solvent Addition: Add a suitable degassed solvent system (e.g., a mixture of dioxane and water).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Confirm the structure of the final product using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a purine derivative against a specific protein kinase.
Workflow for Kinase Inhibition Assay
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, kinase enzyme solution, substrate solution, and ATP solution at the required concentrations.
-
Assay Plate Preparation: Add the assay buffer to the wells of a microtiter plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include positive controls (known inhibitor) and negative controls (vehicle only).
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Enzyme Addition: Add the kinase enzyme to all wells and briefly incubate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
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Reaction Termination and Detection: Stop the reaction and measure the extent of substrate phosphorylation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
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Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways Involving Purine Targets
Substituted purines often exert their effects by modulating key signaling pathways. For example, CDK inhibitors block the cell cycle progression, while adenosine receptor antagonists can influence downstream signaling cascades.
Simplified Cell Cycle Regulation by CDK Inhibitors
Caption: Inhibition of cell cycle progression by a purine-based CDK inhibitor.
References
- 1. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 4. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional identification of soluble uric acid as an endogenous inhibitor of CD38 [elifesciences.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dimethyl-3H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,6-Dimethyl-3H-purine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: A common and effective strategy is a two-step process. The first step involves the synthesis of the purine scaffold, specifically 6-methylpurine, via the Traube synthesis. This method utilizes the cyclization of a pyrimidine derivative, 4,5-diamino-6-methylpyrimidine, with a one-carbon source like formic acid. The second step is the regioselective methylation of 6-methylpurine to introduce a methyl group at the N3 position of the purine ring.
Q2: Why is regioselective N3-methylation challenging?
A2: The purine ring has multiple nitrogen atoms (N1, N3, N7, and N9) that can be alkylated. The N7 and N9 positions are generally more nucleophilic and sterically accessible, making them the preferred sites for alkylation under many conditions. Achieving selective methylation at the less reactive N3 position requires careful control of reaction parameters to overcome the inherent reactivity of the other nitrogen atoms.
Q3: What are the major isomers that can form during the methylation of 6-methylpurine?
A3: The primary isomeric byproducts are 7,6-dimethylpurine and 9,6-dimethylpurine. The formation of these isomers is a common challenge in purine alkylation and their separation from the desired this compound product is a critical purification step.
Q4: How can I confirm the correct regiochemistry of the final product?
A4: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for structure elucidation. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help establish the connectivity and spatial relationships between the methyl groups and the purine ring, confirming the N3-methylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Synthesis of 6-Methylpurine | ||
| Low to no yield of 6-methylpurine | Incomplete cyclization of the diaminopyrimidine. | - Ensure the formic acid is of high purity and in sufficient excess. - Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). - Ensure the starting 4,5-diamino-6-methylpyrimidine is pure and dry. |
| Degradation of the starting material or product. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid excessively high temperatures that could lead to decomposition. | |
| Dark-colored reaction mixture or product | Formation of polymeric side products. | - Use purified reagents and solvents. - Consider performing the reaction at a lower temperature for a longer duration. - Purify the crude product using activated charcoal treatment followed by recrystallization. |
| Step 2: N3-Methylation of 6-Methylpurine | ||
| Low yield of the desired this compound | Predominant formation of N7 and N9 isomers. | - Adjust the reaction conditions to favor N3-alkylation. This may include using a less polar solvent and carefully controlling the basicity of the reaction medium. Some literature suggests that alkylation in neutral or slightly basic media can favor N3-substitution.[1] - Experiment with different methylating agents (e.g., methyl iodide, dimethyl sulfate) and bases (e.g., potassium carbonate, sodium hydride). |
| Incomplete reaction. | - Increase the molar excess of the methylating agent. - Extend the reaction time and monitor by TLC or HPLC. - Ensure the 6-methylpurine is fully dissolved in the reaction solvent. | |
| Difficulty in separating the N3, N7, and N9 isomers | Similar polarities of the isomers. | - Employ high-performance liquid chromatography (HPLC) for separation. A strong cation-exchange column can be effective for separating methylated purine isomers.[2] - Utilize column chromatography with a high-resolution silica gel and a carefully optimized eluent system. Stepwise gradient elution may be necessary. |
| Ambiguous product identification | Inconclusive spectroscopic data. | - Acquire both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra for unambiguous structure determination. - Compare the obtained spectra with literature data for related N-methylated purines if available. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for reactions analogous to the proposed synthesis of this compound. Please note that these are representative examples and optimization may be required for the specific target molecule.
| Reaction Step | Substrate | Reagents & Conditions | Product(s) | Yield (%) | Reference |
| Purine Synthesis (Traube) | 4,5-Diaminopyrimidine | Formic acid, reflux | Purine | High | General Method |
| Purine Methylation | Adenine | K₂CO₃, 1,3-dibromopropane, DMF, RT, 16h | N3-(3-bromopropyl)adenine | Moderate | [1] |
| Purine Methylation | 6-Chloropurine | Methyl iodide, TBAH, MeCN, 60°C, 30 min (microwave) | N9-methyl-6-chloropurine | High (regioselective) | [2] |
| Purine Methylation | Adenine | Methyl iodide, neutral/slightly basic media | Favors N3-methyladenine | Varies | [1] |
Experimental Protocols
Step 1: Synthesis of 6-Methylpurine (Proposed Traube Synthesis)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-diamino-6-methylpyrimidine.
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Reagent Addition: Add an excess of 98-100% formic acid to the flask.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Evaporate the excess formic acid under reduced pressure.
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Purification: Dissolve the residue in a minimal amount of hot water and treat with activated charcoal. Filter the hot solution and allow it to cool to induce crystallization. Collect the crystals by filtration, wash with cold water, and dry under vacuum.
Step 2: N3-Methylation of 6-Methylpurine (Proposed Protocol)
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Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve 6-methylpurine in a suitable aprotic solvent (e.g., DMF, acetonitrile).
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Base Addition: Add a mild base, such as potassium carbonate, to the solution.
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Methylation: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the product and isomers by TLC or HPLC.
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Work-up: Once the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to separate the this compound from its N7 and N9 isomers.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for improving the yield.
References
3,6-Dimethyl-3H-purine stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,6-Dimethyl-3H-purine in solution. This resource is intended for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like many N-methylated purines, it can be susceptible to hydrolysis, particularly at non-neutral pH values and elevated temperatures.
Q2: What is the expected degradation pathway for this compound?
A2: While specific data for this compound is limited, analogous N-methylated purines, such as 3-methyladenine, are known to undergo hydrolytic degradation. The primary degradation pathway likely involves the cleavage of the glycosidic bond if it is a nucleoside or decomposition of the purine ring structure itself under harsh conditions. Forced degradation studies are recommended to identify the specific degradation products for this compound.
Q3: Are there any known incompatibilities with common laboratory solvents or reagents?
A3: Strong acids, strong bases, and potent oxidizing agents should be used with caution, as they can accelerate the degradation of the purine ring. It is advisable to perform compatibility studies with your specific experimental conditions and analytical methods.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be capable of separating the intact compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound Concentration in Solution
Possible Causes:
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pH Instability: The solution pH may be drifting into a range where the compound is unstable.
-
Temperature Effects: The solution may have been exposed to elevated temperatures, accelerating degradation.
-
Oxidation: The presence of dissolved oxygen or other oxidizing species could be causing degradation.
-
Adsorption: The compound may be adsorbing to the surface of the storage container.
Troubleshooting Steps:
-
Verify pH: Measure the pH of the solution. If it has shifted, buffer the solution to a pH where the compound is expected to be more stable (typically near neutral).
-
Control Temperature: Store solutions at recommended temperatures (e.g., refrigerated or frozen) and protect from temperature fluctuations.
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Use Antioxidants: If oxidation is suspected, consider degassing the solvent or adding a suitable antioxidant.
-
Test Different Containers: To check for adsorption, compare the stability in different types of containers (e.g., glass vs. polypropylene).
-
Perform a Forced Degradation Study: To proactively identify potential degradation pathways and products.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Causes:
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Degradation Products: The new peaks are likely degradation products of this compound.
-
Contamination: The sample may have been contaminated.
-
Interaction with Excipients: If in a formulation, the compound may be reacting with other components.
Troubleshooting Steps:
-
Analyze a Blank: Run a blank injection (solvent only) to rule out system contamination.
-
Review Sample Handling: Ensure proper cleaning of all glassware and equipment.
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Conduct Forced Degradation: Subject a known sample of this compound to stress conditions (acid, base, oxidation, heat, light) to see if the unknown peaks are generated as degradation products.
-
Use Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to obtain mass information on the unknown peaks, which can help in their identification.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method to assess the stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or other suitable buffer components
-
Calibrated HPLC system with a UV detector
2. Chromatographic Conditions (Initial Scouting):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the UV absorbance maximum of this compound (e.g., 260 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Method Optimization:
-
Adjust the gradient slope and starting/ending percentages of the mobile phase to achieve good separation between the parent peak and any degradation products.
-
Optimize the mobile phase pH to improve peak shape and resolution.
-
Evaluate different column chemistries if necessary.
4. Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60 °C for 24 hours.
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Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at 80 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples by the developed HPLC method to demonstrate that the degradation products are resolved from the parent peak.
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 28.5 | 3 |
| 3% H₂O₂ | 24 | 25 | 8.7 | 1 |
| Thermal (Solid) | 48 | 80 | 5.1 | 1 |
| UV Light (254 nm) | 24 | 25 | 12.3 | 2 |
Note: This is hypothetical data and should be replaced with experimental results.
Visualizations
Caption: Potential Degradation Pathways.
Caption: Stability Study Workflow.
Caption: Troubleshooting Logic.
Technical Support Center: Overcoming Solubility Challenges with 3,6-Dimethyl-3H-purine
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions to solubility issues encountered with 3,6-Dimethyl-3H-purine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my in vitro assays. What are the first steps I should take?
A1: Difficulty in dissolving this compound is a common issue for purine-based compounds which can often be poorly soluble in aqueous solutions. The initial steps to address this involve selecting an appropriate solvent system and considering pH modification. Many researchers begin by creating a concentrated stock solution in a water-miscible organic solvent before making further dilutions in aqueous media.
Q2: What are the recommended organic solvents for creating a stock solution of this compound?
A2: For poorly soluble compounds like purine derivatives, common choices for stock solutions include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] It is crucial to start with a small amount of the compound and gradually add the solvent. Sonication can also aid in dissolution. Remember to keep the final concentration of the organic solvent in your assay low (typically <1%) to avoid off-target effects on your biological system.[2]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH modification can be a very effective strategy. Purine itself is a weak acid and an even weaker base, meaning its derivatives can have ionizable groups.[3] The solubility of ionizable compounds is highly dependent on the pH of the solution.[2] For a compound like this compound, which has basic nitrogen atoms, acidification of the aqueous buffer may increase its solubility. Conversely, if the molecule has acidic protons, a more basic buffer could be beneficial. It is recommended to perform a pH-solubility profile to determine the optimal pH for your experiments.
Q4: My compound is precipitating out of solution when I dilute my stock solution into my aqueous assay buffer. What can I do?
A4: Precipitation upon dilution is a classic sign of a compound with low aqueous solubility. Here are a few troubleshooting steps:
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Lower the final concentration: Your compound may be exceeding its solubility limit in the final buffer. Try working with a lower concentration if your experimental design allows.
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Use a co-solvent: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can increase the solubility of your compound.[4]
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Employ surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5]
-
Consider formulation strategies: For more persistent issues, advanced formulation techniques like cyclodextrin complexation or creating solid dispersions may be necessary.[6]
Troubleshooting Guide
This section provides more detailed strategies for overcoming significant solubility challenges with this compound.
Issue 1: Inability to Prepare a Concentrated Stock Solution
If you are struggling to dissolve this compound in common organic solvents, consider the following:
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Solvent Screening: Test a wider range of solvents. A systematic approach to solvent selection can identify a more suitable vehicle for your compound.
-
Heating: Gently warming the solution can increase the rate of dissolution. However, be cautious as heat can degrade some compounds. Always check the stability of your compound at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break up compound aggregates and facilitate dissolution.
Issue 2: Poor Aqueous Solubility for In Vitro and In Vivo Studies
For experiments requiring higher concentrations in aqueous media, several advanced techniques can be employed.
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Co-solvency: This technique involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a nonpolar drug.[1][4]
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Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.
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Solid Dispersions: In this method, the drug is dispersed in a polymer matrix, which can improve both solubility and dissolution rate.[6]
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Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[4][7][8]
Data Presentation
The following tables summarize typical data you might generate when investigating the solubility of a poorly soluble purine derivative like this compound.
Table 1: Example Solubility of a Poorly Soluble Purine Derivative in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 |
| Ethanol | 5 - 10 |
| Methanol | 2 - 5 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Dimethylformamide (DMF) | > 50 |
Table 2: Effect of pH on Aqueous Solubility (Example Data)
| pH | Solubility (µg/mL) |
| 3.0 | 50 - 100 |
| 5.0 | 10 - 20 |
| 7.4 | < 1 |
| 9.0 | < 1 |
Table 3: Impact of Co-solvents on Aqueous Solubility in PBS pH 7.4 (Example Data)
| Co-solvent System | Solubility (µg/mL) |
| 0% Ethanol | < 1 |
| 5% Ethanol | 5 - 10 |
| 10% Ethanol | 20 - 30 |
| 0% DMSO | < 1 |
| 1% DMSO | 10 - 15 |
| 5% DMSO | 40 - 60 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube or glass vial.
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Add a small volume of your chosen organic solvent (e.g., DMSO) to the tube.
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Vortex the tube for 30-60 seconds to facilitate dissolution.
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If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.
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Visually inspect the solution to ensure no solid particles remain.
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Once fully dissolved, add more solvent to reach your desired stock concentration (e.g., 10 mM).
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Store the stock solution appropriately, typically at -20°C or -80°C, protected from light.
Protocol 2: pH-Solubility Profiling
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Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).
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Add an excess amount of this compound to a known volume of each buffer.
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Shake or agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Centrifuge the samples to pellet the undissolved compound.
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Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
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Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Plot the solubility as a function of pH.
Protocol 3: Co-solvent Solubility Enhancement
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Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing varying percentages of a co-solvent (e.g., 0%, 1%, 5%, 10%, 20% ethanol or DMSO).
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Add an excess amount of this compound to a known volume of each co-solvent mixture.
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Follow steps 3-6 from the pH-Solubility Profiling protocol to determine the solubility in each co-solvent system.
-
Plot the solubility as a function of the co-solvent concentration.
Visualizations
Caption: A workflow for initial solubility troubleshooting.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Purine - Wikipedia [en.wikipedia.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
troubleshooting 3,6-Dimethyl-3H-purine synthesis side reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the synthesis of 3,6-Dimethyl-3H-purine. The primary synthetic route involves the N-methylation of 6-methylpurine, a reaction often complicated by the formation of multiple structural isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my synthesis yielding a mixture of products instead of pure this compound?
A: The primary challenge in this synthesis is controlling the regioselectivity of the methylation reaction. The purine ring has multiple nucleophilic nitrogen atoms (N3, N7, and N9) that can be methylated, leading to a mixture of isomers. The alkylation of 6-substituted purines commonly results in a mixture of N7 and N9 isomers, which are often the major products.[1][2] The desired N3 isomer is typically formed in lower quantities, making its isolation challenging. The final ratio of these products is highly dependent on the reaction conditions, which influence whether the kinetic or thermodynamic product is favored.[2]
Caption: Reaction pathway showing the formation of the desired this compound and major isomeric side products from 6-methylpurine.
Q2: How can I optimize my reaction to increase the yield of the this compound isomer?
A: Optimizing the yield of the N3-isomer requires carefully tuning the reaction conditions to alter the N3/N7/N9 product ratio. Key factors include the choice of solvent, methylating agent, and temperature.
-
Solvent Choice: The polarity of the solvent significantly impacts the ratio of N7 to N9 isomers. Studies on the analogous 6-bromopurine show that less polar solvents (e.g., THF, Ethyl Acetate) can increase the N7/N9 ratio compared to more polar aprotic solvents (e.g., DMF, Acetonitrile).[3] While specific data for N3-methylation is limited, a systematic solvent screen is the most effective strategy to find conditions that favor the desired isomer.
-
Methylating Agent: Highly reactive methylating agents like methyl triflate ([11C]CH3OTf) may allow reactions to proceed at lower temperatures, which can alter the product distribution compared to less reactive agents like methyl iodide.[3]
-
Temperature and Base: Higher temperatures may be required to drive the reaction to completion but can also favor the formation of the most thermodynamically stable isomer, which is often the N9-alkylated product.[2][3] Experimenting with different bases (e.g., K₂CO₃, NaH) and a range of temperatures is recommended.
Data Presentation: Effect of Solvent on N7/N9 Isomer Ratio
The following table summarizes the observed selectivity for the methylation of 6-bromopurine, a model substrate for 6-methylpurine. This data can guide solvent selection to control the formation of the major N7 and N9 side products.
| Solvent | Dielectric Constant (ε) | [¹¹C]7m6BP / [¹¹C]9m6BP Ratio | Reference |
| N,N-Dimethylformamide (DMF) | 36.7 | ~ 1 : 1 | [3] |
| Acetonitrile (MeCN) | 37.5 | ~ 1 : 1 | [3] |
| Acetone | 20.7 | ~ 1 : 1 | [3] |
| Tetrahydrofuran (THF) | 7.6 | > 1.5 : 1 | [3] |
| Ethyl Acetate (AcOEt) | 6.0 | > 1.5 : 1 | [3] |
| 2-Methyl-THF | 7.0 | ~ 2 : 1 | [3] |
Data is for 6-bromopurine methylation with [¹¹C]CH₃I at 140°C and serves as a model for optimizing 6-methylpurine reactions.[3]
Q3: My reaction produced a mixture of isomers. What is the best method to isolate the pure this compound?
A: The separation of closely related purine isomers requires chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for the quantitative separation of methylated purine isomers.[4] It offers high resolution for analytical and preparative scale work.
-
Column Chromatography: Flash column chromatography using silica gel is a standard and accessible method for separating isomers. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/ethanol is often effective.[3]
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the reaction and to develop an optimal solvent system for flash chromatography. The different polarity of the isomers should allow for separation.[3]
Q4: My analysis shows a significant amount of unreacted 6-methylpurine. How can I improve the reaction conversion?
A: Incomplete conversion can be addressed by adjusting reaction parameters.
-
Reaction Monitoring: Actively monitor the reaction's progress by TLC or HPLC to ensure the starting material is consumed before quenching the reaction.
-
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the methylating agent to ensure the 6-methylpurine is fully consumed. However, be aware that a large excess may lead to over-methylation and the formation of quaternary salts.
-
Temperature/Time: If the reaction stalls at room temperature, gradually increasing the temperature or extending the reaction time can drive it to completion. Note that these changes may also affect the isomer ratio.[3]
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of 6-Methylpurine
This protocol is a representative starting point. Optimization of solvent, temperature, and base is highly recommended.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add 6-methylpurine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to a flame-dried flask.
-
Solvent Addition: Add anhydrous solvent (e.g., THF or DMF, approx. 0.1 M concentration).
-
Reaction Initiation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100°C) and stir for 5-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the inorganic base and wash the solid with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid containing the isomer mixture via flash column chromatography on silica gel.
Protocol 2: Isomer Separation by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the starting elution solvent (e.g., 100% Dichloromethane).
-
Column Packing: Pack a silica gel column with the starting elution solvent.
-
Loading: Load the dissolved sample onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting with 100% CH₂Cl₂ and gradually increasing to 5% MeOH in CH₂Cl₂).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure desired isomer.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,6-Dimethyl-3H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3,6-Dimethyl-3H-purine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (e.g., 1,6-dimethylpurine or 3,9-dimethylpurine), and by-products from side reactions. The specific impurities will depend on the synthetic route employed.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods for purine derivatives are recrystallization and column chromatography (both normal and reversed-phase).[1] High-performance liquid chromatography (HPLC) can be used for high-purity requirements.[2][3]
Q3: How can I determine the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and the number of components in a sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad melting point range often indicates the presence of impurities.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice; insufficient solvent volume. | Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[4][5] Increase the solvent volume incrementally until the compound dissolves. |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of a solvent in which the compound is highly soluble to the hot solution. |
| No crystals form upon cooling. | The solution is not sufficiently saturated; the cooling process is too rapid. | Reduce the amount of solvent used for dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[4][7] |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Choose a solvent with lower solubility for the compound at cold temperatures. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[7] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | Inappropriate mobile phase polarity; incorrect stationary phase. | Optimize the solvent system (mobile phase). For normal phase silica gel, if the compound elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly, increase the polarity.[8] Consider using a different stationary phase (e.g., alumina, C18 reversed-phase).[1][9] |
| Compound streaking on the column. | The sample is overloaded; the compound has low solubility in the mobile phase. | Reduce the amount of sample loaded onto the column.[10] Choose a mobile phase in which the compound is more soluble. |
| Cracking of the silica gel bed. | Improper packing of the column; running the column dry. | Ensure the silica gel is packed as a uniform slurry.[10][11] Do not let the solvent level drop below the top of the stationary phase.[9] |
| Co-elution with a closely related impurity (e.g., an isomer). | Insufficient resolving power of the chromatographic system. | Use a shallower solvent gradient or isocratic elution with a finely tuned solvent mixture. Consider using a longer column or a stationary phase with a smaller particle size. High-performance liquid chromatography (HPLC) may be necessary for difficult separations.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the this compound when hot but not at room temperature.[4][5]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6][7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold solvent. Allow the crystals to dry completely.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Column Preparation: Pack a glass column with silica gel as a slurry in the initial mobile phase solvent.[10][11]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable volatile solvent and load it onto the top of the silica gel bed.[10]
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol) to elute the compounds from the column.[1][8]
-
Fraction Collection: Collect the eluent in a series of fractions.[9]
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) |
| Water | < 0.1 | 1.5 |
| Ethanol | 2.5 | 25.0 |
| Acetone | 5.0 | 40.0 |
| Ethyl Acetate | 1.0 | 15.0 |
| Dichloromethane | 10.0 | N/A |
| Hexane | < 0.1 | < 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Example Column Chromatography Conditions for this compound Purification
| Parameter | Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
Note: The conditions presented in this table are hypothetical and for illustrative purposes only.
Visualizations
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
degradation pathways of 3,6-Dimethyl-3H-purine under experimental conditions
Disclaimer: Direct experimental data on the degradation pathways of 3,6-Dimethyl-3H-purine is limited in publicly available literature. The following troubleshooting guides, FAQs, and data are based on established principles of forced degradation studies and the known behavior of analogous N-methylated purine compounds. These should be used as a general guideline for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for conducting a forced degradation study on this compound?
A1: Before initiating degradation, it is crucial to establish a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from its potential degradation products. The initial experiments should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation is not overly aggressive, which could lead to secondary and irrelevant degradation products.
Q2: How can I effectively monitor the degradation of this compound during my experiments?
A2: An effective way to monitor the degradation is by using a stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector. This allows for the quantification of the parent compound and the detection of new peaks corresponding to degradation products. Regular time-point sampling is essential to track the degradation kinetics.
Q3: What are some common challenges in analyzing N-methylated purines like this compound via HPLC?
A3: N-methylated purines can be polar, leading to poor retention on standard C18 columns. You might encounter issues like peak tailing, broadening, and variable retention times. To mitigate these, consider using a polar-embedded or mixed-mode stationary phase, or optimizing the mobile phase with ion-pairing reagents and controlling the pH.[1]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). However, avoid overly harsh conditions that might not be relevant to real-world stability.[2] |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the severity of the stress conditions. This could involve lowering the temperature, shortening the exposure time, or using a lower concentration of the stressor. |
| Poor separation of degradation products from the parent peak in HPLC. | The analytical method is not stability-indicating. | Re-develop the HPLC method. Experiment with different columns, mobile phase compositions, pH, and gradients to achieve adequate resolution. |
| Formation of secondary degradation products. | The initial degradation products are unstable under the stress conditions. | Monitor the degradation at earlier time points to identify the primary degradation products before they are further converted. |
| Irreproducible results between experiments. | Inconsistent experimental parameters. | Ensure that all experimental parameters such as temperature, concentration, and light exposure are tightly controlled and documented for each experiment. |
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for subjecting this compound to various stress conditions as recommended by ICH guidelines.[3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the solid compound in a temperature-controlled oven at 70°C for 48 hours.
-
Dissolve samples taken at different time points in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze samples at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Determine the percentage of degradation and identify any major degradation products.
-
Data Presentation
Table 1: Hypothetical Degradation Products of this compound
| Degradation Condition | Potential Degradation Product | Plausible Mechanism |
| Acid Hydrolysis | 3,6-Dimethyl-1,7-dihydro-2H-purin-2-one | Hydrolysis of the imidazole ring |
| Alkaline Hydrolysis | 4,5-Diamino-2,6-dimethylpyrimidine | Cleavage of the purine ring structure. |
| Oxidation (H₂O₂) | This compound-N-oxide | N-oxidation of the purine ring |
| Thermal Stress | Demethylated derivatives | Loss of methyl groups at elevated temperatures. |
| Photolysis | Ring-opened products | Photochemical rearrangement and cleavage. |
Visualizations
Diagram 1: Hypothetical Degradation Pathway under Hydrolytic Stress
Caption: Plausible degradation pathways under acidic and alkaline conditions.
Diagram 2: Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation experiments.
References
minimizing interference in 3,6-Dimethyl-3H-purine assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 3,6-Dimethyl-3H-purine. Our aim is to help you minimize interference and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
A1: Interference in this compound assays can arise from several sources, including:
-
Endogenous purines and their metabolites: Structurally similar compounds naturally present in biological samples can co-elute with the analyte, leading to inaccurate quantification.
-
Matrix effects: Components of the biological matrix (e.g., salts, lipids, proteins in plasma or urine) can suppress or enhance the ionization of the target analyte in mass spectrometry-based assays.[1][2]
-
Sample collection and handling: Improper sample collection, storage, or repeated freeze-thaw cycles can lead to the degradation of this compound or the introduction of contaminants.[3]
-
Reagent quality: Impurities in solvents, buffers, or other reagents can introduce interfering peaks in the chromatogram.
Q2: How can I minimize matrix effects in my LC-MS/MS assay?
A2: To minimize matrix effects, consider the following strategies:
-
Effective sample preparation: Use protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove a significant portion of the matrix components before analysis.[4][5]
-
Sample dilution: Diluting the sample can reduce the concentration of interfering substances, thereby mitigating their impact on the ionization of the analyte.[1]
-
Use of an internal standard: A stable isotope-labeled internal standard is ideal as it will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[1]
-
Chromatographic separation: Optimize your HPLC/UPLC method to ensure that this compound is chromatographically separated from co-eluting matrix components.
Q3: What is the recommended sample preparation method for analyzing this compound in plasma?
A3: A common and effective method for preparing plasma samples for purine analysis is protein precipitation with a cold acid.[4][5] For example, adding a cold solution of perchloric acid to the plasma sample will precipitate the majority of proteins.[4][5] After centrifugation, the supernatant containing the analyte can be neutralized and further purified if necessary before injection into the HPLC or LC-MS/MS system.
Q4: What are the optimal storage conditions for samples containing this compound?
A4: To ensure the stability of this compound, samples should be processed as quickly as possible. If immediate analysis is not possible, they should be stored at -80°C.[3][5] Avoid repeated freeze-thaw cycles as this can lead to degradation of the analyte.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or dilute the sample. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Impure reagents. 3. Detector issues. | 1. Flush the LC system and use freshly prepared mobile phase. 2. Use high-purity solvents and reagents (e.g., LC-MS grade).[1] 3. Check detector settings and perform maintenance as needed. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation. 2. Analyte degradation. 3. Adsorption to sample vials or tubing. | 1. Optimize the sample preparation protocol (e.g., try a different extraction method). 2. Ensure samples are handled and stored correctly to prevent degradation. 3. Use low-adsorption vials and tubing. |
| Inconsistent Results | 1. Variability in sample preparation. 2. Unstable instrument performance. 3. Inconsistent sample collection or handling. | 1. Ensure consistent and precise execution of the sample preparation protocol. The use of an internal standard can help correct for variability.[1] 2. Perform system suitability tests before each run to ensure the instrument is performing within specifications. 3. Standardize sample collection and handling procedures. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the autosampler. | 1. Optimize the needle wash method in the autosampler. 2. Clean the autosampler components. |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework. Optimization may be required for your specific instrumentation and experimental conditions.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
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To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 30 seconds to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge again to pellet any remaining particulates and transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[5] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound and its internal standard. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Potential metabolic pathways and sources of interference for purine analogs.
References
Technical Support Center: Biological Testing of 3,6-Dimethyl-3H-purine
Disclaimer: The following technical support guide is intended for researchers, scientists, and drug development professionals working with the novel compound 3,6-Dimethyl-3H-purine. As of our latest literature search, there is no publicly available biological data specifically for this compound. Therefore, this guide is based on best practices for the biological evaluation of novel small molecules, with a particular focus on the general class of purine analogs. The protocols and troubleshooting advice provided are general in nature and will likely require optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are starting our first experiments with this compound. What is the first biological experiment we should perform?
A1: The initial and most critical experiment for any novel compound is to determine its effect on cell viability and proliferation. A cytotoxicity or cytostatic assay will establish the concentration range at which this compound affects the cells under investigation. This information is crucial for designing all subsequent experiments. We recommend performing a dose-response curve over a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the EC50 or IC50 value.
Q2: How should we prepare this compound for in vitro testing?
A2: As the solubility of this compound in aqueous buffers is unknown, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock can then be serially diluted in your cell culture medium to the final desired concentrations. It is critical to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q3: We are observing inconsistent results between experiments. What could be the cause?
A3: Inconsistent results in cell-based assays can stem from several factors. Key areas to investigate include:
-
Compound Stability: Assess the stability of this compound in your cell culture medium over the time course of your experiment. The compound may degrade, leading to a decrease in its effective concentration.
-
Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase.
-
Assay Protocol: Adhere strictly to a standardized protocol, paying close attention to incubation times, reagent concentrations, and pipetting techniques.
-
Biological Contamination: Regularly test your cell cultures for mycoplasma and other potential contaminants.
Q4: Our compound does not show any activity in our primary assay. What are the next steps?
A4: A lack of activity could be due to several reasons:
-
Compound Inactivity: The compound may not be active in the chosen cell line or against the specific biological target.
-
Solubility Issues: The compound may be precipitating out of solution at the tested concentrations. Visually inspect the culture wells for any signs of precipitation.
-
Incorrect Target: The hypothesized biological target may be incorrect. Consider screening against a panel of different cell lines or in target-based assays if available.
-
Metabolic Inactivation: The cells may be metabolizing the compound into an inactive form.
Troubleshooting Guide
This guide addresses common issues encountered during the biological testing of novel purine analogs.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| Compound precipitation in culture medium | The compound has low aqueous solubility. | Lower the final concentration of the compound. Increase the percentage of serum in the medium (if appropriate for the assay). Consider using a different formulation or delivery vehicle. |
| Sudden drop in cell viability at a specific concentration | This could indicate a solubility limit has been reached, leading to compound precipitation and non-specific cytotoxicity. | Visually inspect the wells for precipitate. Perform a solubility assay to determine the compound's solubility limit in the assay medium. |
| Inconsistent dose-response curve | Compound instability, complex biological effects (e.g., hormesis), or assay interference. | Test the compound's stability in the medium over time. Carefully review the data for non-classical dose-response patterns. Check for any interference of the compound with the assay readout (e.g., absorbance or fluorescence). |
| Discrepancy between results from different assay types (e.g., viability vs. functional assay) | The compound may have cytostatic rather than cytotoxic effects, or it may interfere with a specific assay's chemistry. | Use orthogonal assays to confirm findings. For example, complement a metabolic activity assay (like MTT) with a direct cell counting method. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a method for assessing the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Selected cancer cell line
-
Complete growth medium
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Quantitative Data Summary
When presenting your findings, use a structured table to summarize the quantitative data for clear comparison.
Table 1: Cytotoxicity of this compound in various cell lines.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Example: MCF-7 | 48 | [Your Data] |
| Example: A549 | 48 | [Your Data] |
| Example: HCT116 | 48 | [Your Data] |
Visualizations
Experimental Workflow
Caption: General workflow for the initial biological testing of a novel compound.
Hypothetical Purinergic Signaling Pathway
Caption: A hypothetical purinergic signaling pathway that a purine analog might modulate.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common experimental issues.
enhancing the stability of 3,6-Dimethyl-3H-purine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 3,6-Dimethyl-3H-purine stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide: Stock Solution Instability
Encountering issues with stock solution stability can compromise experimental reproducibility. The following table summarizes common problems, potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | Poor solubility of this compound in the chosen solvent at the desired concentration. | - Decrease the stock solution concentration.- Gently warm the solution (e.g., in a 37°C water bath) with vortexing or sonication to aid dissolution.[1]- Consider an alternative solvent with higher solubilizing capacity for purine analogs, such as DMSO or DMF. |
| Precipitation Upon Dilution in Aqueous Buffer | The compound is less soluble in the aqueous experimental medium than in the organic stock solvent. | - Increase the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium, ensuring it does not exceed a concentration known to affect the assay (typically <0.5%).- Prepare a more dilute stock solution to minimize the amount of organic solvent added to the aqueous buffer.- After dilution, vortex or sonicate the solution briefly to ensure complete dissolution.[1] |
| Loss of Activity Over Time | Chemical degradation of this compound. This can be accelerated by improper storage conditions such as exposure to light, extreme temperatures, or repeated freeze-thaw cycles. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.- Store stock solutions at -20°C or -80°C for long-term storage.- Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Inconsistent Assay Results | Inaccurate concentration of the stock solution due to degradation or incomplete dissolution. | - Prepare fresh stock solutions more frequently.- Validate the concentration of the stock solution periodically using analytical methods such as HPLC or UV-Vis spectroscopy.- Ensure the compound is fully dissolved before use by visual inspection and brief vortexing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While water is the most biologically compatible solvent, many purine analogs exhibit limited aqueous solubility. For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended due to their high solubilizing capacity for a wide range of small molecules.[2][3] For most biological assays, the final concentration of these organic solvents should be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.
Q2: How should I store my this compound stock solutions to ensure stability?
A2: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. If the compound is light-sensitive, store the aliquots in amber vials or wrap the vials in aluminum foil.
Q3: My compound has precipitated out of the stock solution. Can I still use it?
A3: It is not recommended to use a stock solution with visible precipitate, as the concentration will no longer be accurate. You can try to redissolve the compound by gently warming the solution in a 37°C water bath and vortexing or sonicating.[1] If the precipitate does not dissolve, a new stock solution should be prepared, possibly at a lower concentration or in a different solvent.
Q4: How can I check the stability of my this compound stock solution over time?
A4: The stability of your stock solution can be monitored by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to measure the concentration of the parent compound and detect the appearance of degradation products over time. A standardized experimental protocol for assessing stability is provided in the following section.
Experimental Protocols
Protocol for Assessing Stock Solution Stability
This protocol outlines a method for determining the stability of a this compound stock solution under different storage conditions using HPLC analysis.
1. Materials:
- This compound
- HPLC-grade DMSO (or other appropriate solvent)
- HPLC-grade water
- HPLC-grade acetonitrile
- Formic acid (or other appropriate mobile phase modifier)
- HPLC system with a UV detector
- C18 HPLC column
- Amber vials and clear vials
- -20°C freezer, 4°C refrigerator, and benchtop space for room temperature storage
2. Stock Solution Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Ensure the compound is fully dissolved by vortexing.
- Aliquot the stock solution into multiple amber and clear vials.
3. Storage Conditions:
- Store the aliquots under the following conditions:
- -20°C (in both amber and clear vials)
- 4°C (in both amber and clear vials)
- Room temperature (approximately 20-25°C, in both amber and clear vials)
4. Time Points for Analysis:
- Analyze the samples at the following time points: 0, 24 hours, 48 hours, 1 week, 2 weeks, and 4 weeks.
5. HPLC Analysis:
- At each time point, take one aliquot from each storage condition.
- Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) in the mobile phase.
- Analyze the samples by HPLC. An example of HPLC conditions is provided below (these may need to be optimized for your specific system):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1 mL/min
- Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 270 nm).
- Integrate the peak area of the this compound peak.
6. Data Analysis:
- Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
- Plot the percentage remaining versus time for each condition to visualize the degradation rate.
- A solution is generally considered stable if >90% of the initial concentration remains.
Visualization of Experimental Workflow and Signaling Pathway
Below are diagrams to visualize the troubleshooting workflow for stock solution instability and a representative signaling pathway where purine analogs may be involved.
Caption: Troubleshooting workflow for unstable stock solutions.
Many purine analogs are known to interact with various kinases. While the specific signaling pathway for this compound is not well-defined in the literature, a common target for similar molecules is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
References
dealing with poor reproducibility in 3,6-Dimethyl-3H-purine experiments
Disclaimer: Information regarding "3,6-Dimethyl-3H-purine" is not widely available in current scientific literature. This guide is based on common challenges and best practices for working with novel purine analogs and other small molecules in a research setting. The experimental protocols and data are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with a novel purine analog like this compound?
Researchers may face several challenges, including difficulties in synthesis and purification, ensuring compound stability, and achieving reproducible results in biological assays.[1][2][3] These issues often stem from the unique physicochemical properties of the molecule and the complexity of biological systems.[2]
Q2: How critical is purity for this compound in biological experiments?
Purity is paramount. Even trace impurities can lead to off-target effects or inaccurate assay results, significantly impacting data reproducibility.[4] It is crucial to thoroughly characterize the purity of each synthesized batch before use.
Q3: What are the recommended storage conditions for this compound?
As a general guideline for purine analogs, store the solid compound at -20°C or lower, protected from light and moisture. For solutions, especially in solvents like DMSO, it is advisable to store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: How can I improve the solubility of this compound in aqueous solutions for cell-based assays?
If solubility is an issue, consider preparing a high-concentration stock solution in an organic solvent like DMSO. For aqueous assay buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Synthesis and Purification
Q: My synthesis of this compound results in a consistently low yield. What are the common causes and solutions?
A: Low yields in heterocyclic synthesis can be attributed to several factors. Refer to the table below for potential causes and troubleshooting steps.
| Potential Cause | Recommended Action |
| Incomplete Reactions | Monitor reaction progress using TLC or LC-MS. Consider extending reaction times or increasing the temperature. |
| Side Product Formation | Optimize reaction conditions (e.g., temperature, solvent, catalyst). Purify intermediates to reduce downstream side reactions. |
| Degradation of Product | Assess the stability of the product under the reaction and workup conditions. Consider using milder reagents or purification methods. |
| Mechanical Losses | Be meticulous during extraction and purification steps. Ensure complete transfer of materials between vessels. |
Q: I am observing persistent impurities in my final product after purification. How can I improve the purity?
A: Achieving high purity is a common challenge.[4] Consider the following strategies:
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Orthogonal Purification: Employ a secondary purification method based on a different principle. For example, if you used column chromatography, consider recrystallization or preparative HPLC.
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Reagent Quality: Ensure the purity of your starting materials and reagents, as impurities can carry through the synthesis.[4]
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Thorough Characterization: Use high-resolution analytical techniques like NMR and LC-MS to identify the impurities. Understanding their structure can provide clues on how to remove them.
Biological Assays
Q: I am observing significant variability in my cell viability assay results between experiments. What could be the cause?
A: Poor reproducibility in cell-based assays is a frequent issue.[2][5] The following table outlines potential sources of variability and how to address them.
| Potential Cause | Recommended Action |
| Inconsistent Cell Health/Passage Number | Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Compound Instability in Media | Assess the stability of this compound in your cell culture media over the course of the experiment. |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency.[5] |
| Inconsistent Incubation Times | Time each plate precisely to ensure consistent incubation periods for all experimental conditions.[5] |
| Mycoplasma Contamination | Regularly test cell lines for mycoplasma contamination, as it can significantly alter cellular responses.[2] |
Q: My compound does not show the expected biological activity. What should I check?
A: A lack of activity can be due to several factors. A logical troubleshooting workflow can help identify the issue.
Caption: Troubleshooting workflow for lack of biological activity.
Experimental Protocols
Synthesis of this compound (Hypothetical)
This protocol is a representative example for the synthesis of a dimethylpurine derivative.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4,5-diaminopyrimidine in anhydrous dimethylformamide (DMF).
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Addition of Reagents: Add 1.2 equivalents of triethyl orthoacetate and 0.1 equivalents of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
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Reaction: Heat the reaction mixture to 120°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
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Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed a 96-well plate with your cells of interest at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cell death.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
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MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours until formazan crystals form.
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Solubilization: Add a solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
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Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Data Presentation
Table 1: Synthesis Yield Variability
| Batch ID | Starting Material (g) | Final Product (g) | Yield (%) | Purity (LC-MS, %) |
| DMP-001 | 1.0 | 0.45 | 45 | 95.2 |
| DMP-002 | 1.0 | 0.32 | 32 | 96.1 |
| DMP-003 | 1.0 | 0.51 | 51 | 95.5 |
| DMP-004 | 2.0 | 0.98 | 49 | 98.9 |
Table 2: Inconsistent IC₅₀ Values in a Cancer Cell Line
| Experiment Date | Cell Passage # | IC₅₀ (µM) | Analyst | Notes |
| 2025-09-15 | 5 | 12.5 | A | |
| 2025-09-22 | 8 | 25.1 | A | Higher passage number |
| 2025-10-01 | 5 | 11.8 | B | Different analyst |
| 2025-10-08 | 6 | 13.2 | B |
Visualizations
Caption: Hypothetical signaling pathway inhibited by the compound.
Caption: General experimental workflow for a novel compound.
References
Technical Support Center: Quantification of 3,6-Dimethyl-3H-purine in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of 3,6-Dimethyl-3H-purine quantification in biological samples. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound in biological samples?
A1: For the quantification of N-methylated purines like this compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the highly recommended technique. This method offers superior sensitivity and selectivity compared to other methods like HPLC-UV. LC-MS/MS allows for the precise detection and quantification of the target analyte even at low concentrations, minimizing interference from other components in the sample.
Q2: I cannot find a commercial source for a this compound analytical standard. What should I do?
A2: If a commercial standard is unavailable, chemical synthesis of this compound is necessary. The synthesized compound's identity and purity must be rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) before it can be used to prepare calibrators and quality control samples.
Q3: What are the critical parameters to consider for developing an LC-MS/MS method for this compound?
A3: The critical parameters for LC-MS/MS method development include:
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Selection of a suitable stable isotope-labeled internal standard (SIL-IS): An ideal SIL-IS for this compound would be its own isotopically labeled version (e.g., with ¹³C or ¹⁵N). If unavailable, a structurally similar methylated purine with a distinct mass can be used.
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Optimization of mass spectrometry parameters: This involves tuning the instrument to achieve the best ionization and fragmentation of the analyte. Key parameters include the selection of precursor and product ions (for Multiple Reaction Monitoring - MRM), collision energy, and ion source settings.
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Chromatographic separation: A reversed-phase C18 column is a common starting point for separating purine metabolites. The mobile phase composition (typically a mixture of water and an organic solvent like methanol or acetonitrile with additives like formic acid) and gradient elution profile need to be optimized to achieve good peak shape and separation from matrix components.
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Sample preparation: The goal is to extract this compound from the biological matrix while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Q4: How can I prepare my biological samples for analysis?
A4: The choice of sample preparation method depends on the biological matrix (e.g., plasma, urine, tissue homogenate). A general and widely used method is protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol). This is often followed by centrifugation to pellet the precipitated proteins, and the supernatant containing the analyte is then evaporated and reconstituted in a solvent compatible with the LC mobile phase.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Analyte Signal | 1. Inefficient extraction from the biological matrix. 2. Degradation of the analyte during sample processing or storage. 3. Suboptimal mass spectrometry parameters. 4. Poor chromatographic retention. | 1. Evaluate different sample preparation techniques (e.g., solid-phase extraction). 2. Investigate the stability of this compound at different temperatures and pH values. Keep samples on ice during processing. 3. Perform a full optimization of the ion source and MRM transitions for the analyte. 4. Adjust the mobile phase composition or try a different LC column. |
| High Background Noise or Matrix Effects | 1. Co-elution of interfering compounds from the biological matrix. 2. Ion suppression or enhancement in the mass spectrometer source. | 1. Improve chromatographic separation by modifying the gradient or using a column with a different chemistry. 2. Optimize the sample preparation method to remove more interfering substances. Dilute the sample if sensitivity allows. |
| Poor Peak Shape (e.g., Tailing, Fronting) | 1. Incompatible injection solvent with the mobile phase. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. Ensure the reconstitution solvent is similar in composition to the initial mobile phase. 2. Reduce the injection volume or the concentration of the sample. 3. Add a small amount of an organic modifier or an ion-pairing agent to the mobile phase. |
| Inconsistent Results or Poor Reproducibility | 1. Variability in sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuations in the LC-MS/MS system performance. | 1. Use an automated liquid handler for sample preparation if available. Ensure consistent timing and temperature for all steps. 2. Keep the autosampler at a low temperature (e.g., 4 °C). 3. Run system suitability tests and quality control samples throughout the analytical batch to monitor instrument performance. |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Optimization is required for the specific analyte and biological matrix.
1. Materials and Reagents
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This compound analytical standard
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Stable isotope-labeled internal standard (SIL-IS)
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LC-MS grade water, methanol, and acetonitrile
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Formic acid (LC-MS grade)
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Biological matrix (e.g., plasma, urine) from a control source for blank samples and calibration standards.
2. Standard and Sample Preparation
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Stock Solutions: Prepare stock solutions of this compound and the SIL-IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
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Calibration Standards: Prepare a series of calibration standards by spiking the control biological matrix with known concentrations of this compound.
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Sample Preparation (Protein Precipitation):
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To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing the SIL-IS at a fixed concentration.
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Vortex for 1 minute.
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Centrifuge at 14,000 x g for 10 minutes at 4 °C.
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Transfer the supernatant to a new tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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3. LC-MS/MS Conditions (Example)
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from 5% to 95% B over 5 minutes.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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MRM Transitions: To be determined by infusing the this compound and SIL-IS standards into the mass spectrometer to identify the precursor ions and optimal product ions.
4. Data Analysis
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Quantify the concentration of this compound in the samples by constructing a calibration curve based on the peak area ratio of the analyte to the SIL-IS versus the nominal concentration of the calibration standards.
Quantitative Data Summary
Since no specific quantitative data for this compound was found in the literature, the following table provides typical performance characteristics for LC-MS/MS methods used for the quantification of similar N-methylated purines in biological samples. These values should be considered as targets during method validation.
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent and reproducible |
Visualizations
optimization of reaction conditions for 3,6-Dimethyl-3H-purine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,6-Dimethyl-3H-purine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and adaptable method for synthesizing the purine core is the Traube purine synthesis.[1][2][3] For this compound, this would typically involve a two-step process:
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Step 1: Traube Synthesis of 6-Methylpurine. This step involves the cyclization of a 4,5-diaminopyrimidine derivative. Specifically, 4,5-diamino-6-methylpyrimidine is reacted with a one-carbon source, such as formic acid or its derivatives, to form the imidazole ring, yielding 6-methylpurine.[1]
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Step 2: Methylation of 6-Methylpurine. The second methyl group is introduced onto the purine ring via an alkylation reaction. This step is often challenging due to the potential for methylation at different nitrogen atoms on the purine ring, leading to a mixture of isomers.
Q2: What are the key starting materials for this synthesis?
The primary starting materials are:
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4,5-diamino-6-methylpyrimidine
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A one-carbon source for cyclization (e.g., formic acid, triethyl orthoformate, diethoxymethyl acetate)
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A methylating agent (e.g., methyl iodide, dimethyl sulfate)
Q3: What are the major challenges in this synthesis?
The main challenges include:
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Controlling the regioselectivity of methylation: Purines have multiple nitrogen atoms that can be alkylated, leading to mixtures of N3, N7, and N9 isomers. Separating these isomers can be difficult.
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Optimizing reaction conditions: The yield and purity of the final product are highly dependent on factors such as temperature, solvent, and reaction time for both the cyclization and methylation steps.
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Purification of the final product: Isolating the desired this compound from unreacted starting materials, byproducts, and other isomers can be challenging.
Experimental Protocols
Step 1: Synthesis of 6-Methylpurine (Traube Synthesis)
This protocol is a representative example and may require optimization.
Reaction: 4,5-diamino-6-methylpyrimidine + Formic Acid → 6-Methylpurine
Procedure:
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To 4,5-diamino-6-methylpyrimidine (1.0 eq), add an excess of 98-100% formic acid.
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Heat the mixture at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess formic acid under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).
Step 2: Methylation of 6-Methylpurine
This protocol provides a starting point for the methylation reaction. Optimization will be crucial to maximize the yield of the desired N3-isomer.
Reaction: 6-Methylpurine + Methylating Agent → this compound (and other isomers)
Procedure:
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Dissolve 6-methylpurine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile).
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Add a base (e.g., K₂CO₃, NaH) (1.1-1.5 eq) to the solution and stir for 30 minutes at room temperature.
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Add the methylating agent (e.g., methyl iodide) (1.0-1.2 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature or gentle heating (40-60 °C) and monitor by TLC.
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Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product will likely be a mixture of isomers and requires purification by column chromatography.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Traube Synthesis | Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure the formic acid is of high purity and in sufficient excess. |
| Degradation of starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of multiple products in methylation | Lack of regioselectivity. Purine methylation can occur at N3, N7, and N9 positions. | - Solvent effects: Less polar solvents like THF or ethyl acetate may favor N7 methylation over N9.[4] Experiment with a range of solvents.- Temperature: Lowering the reaction temperature may improve selectivity.- Protecting groups: Consider using a protecting group strategy to block unwanted methylation sites, although this adds extra steps to the synthesis. |
| Difficulty in separating isomers | Similar polarities of the N-methylated isomers. | - Chromatography: Use a high-resolution silica gel column and experiment with different solvent systems for elution. Gradient elution may be necessary.- Crystallization: Attempt fractional crystallization from various solvents. |
| Incomplete methylation | Insufficient reactivity of the methylating agent or base. | - Use a stronger methylating agent (e.g., methyl triflate).- Use a stronger base (e.g., sodium hydride), but be cautious of potential side reactions.- Increase the reaction temperature and/or time. |
Data Presentation
Table 1: Representative Reaction Parameters for Traube Synthesis of 6-Methylpurine.
| Parameter | Condition | Expected Outcome |
| Reactant Ratio | 1 eq 4,5-diamino-6-methylpyrimidine : 10-20 eq Formic Acid | High conversion |
| Temperature | Reflux (typically 100-110 °C) | Favorable reaction rate |
| Reaction Time | 4-6 hours | Completion of reaction |
| Solvent | Formic acid (serves as reactant and solvent) | N/A |
| Yield | 60-80% (reported for similar purine syntheses) | Varies with purification |
Table 2: Factors Influencing Regioselectivity of 6-Methylpurine Methylation.
| Factor | Variation | Potential Effect on N3/N7/N9 Ratio |
| Solvent | Polar aprotic (DMF, Acetonitrile) vs. Less polar (THF, Ethyl Acetate) | Less polar solvents may favor N7-alkylation.[4] |
| Base | K₂CO₃ vs. NaH | Stronger bases may lead to different isomer distributions. |
| Temperature | Room Temperature vs. 60 °C | Higher temperatures may decrease selectivity. |
| Methylating Agent | Methyl Iodide vs. Dimethyl Sulfate | Reactivity differences may influence isomer ratios. |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Theophylline and 3,6-Dimethyl-3H-purine
A comprehensive guide for researchers and drug development professionals on the established pharmacology of theophylline and the theoretical profile of the lesser-known 3,6-Dimethyl-3H-purine.
This guide provides a detailed comparison of the biological activities of the well-characterized methylxanthine, theophylline, and the relatively obscure isomer, this compound. Due to a lack of available experimental data for this compound, its biological profile is largely inferred from the known activities of other dimethylpurine isomers. This document aims to provide a clear, data-driven comparison for researchers in pharmacology and drug development.
Overview of Theophylline and this compound
Theophylline, chemically known as 1,3-dimethylxanthine, is a naturally occurring purine derivative found in tea and cocoa beans.[1] It has been extensively studied and is clinically used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effects are primarily attributed to its roles as a bronchodilator and an anti-inflammatory agent.
This compound, on the other hand, is a structural isomer of theophylline with methyl groups at the 3 and 6 positions of the purine ring. There is a significant lack of published scientific literature detailing the biological activities of this specific isomer. Therefore, its potential pharmacological profile is hypothesized based on the structure-activity relationships of other dimethylpurines.
Comparative Data
The following table summarizes the known biological data for theophylline and provides a theoretical profile for this compound. The data for this compound is speculative and should be interpreted with caution pending experimental verification.
| Feature | Theophylline (1,3-dimethylxanthine) | This compound (Theoretical Profile) |
| Primary Mechanism of Action | Non-selective phosphodiesterase (PDE) inhibitor (primarily PDE3 and PDE4); Non-selective adenosine receptor antagonist (A1, A2, A3).[2] | Predicted to have some activity as a PDE inhibitor and/or adenosine receptor antagonist, but with potentially different potency and selectivity compared to theophylline. |
| Key Biological Effects | Bronchodilation, anti-inflammatory effects, central nervous system stimulation, cardiac stimulation, diuresis. | Unknown. May possess some similar effects to theophylline, but the different substitution pattern could lead to a distinct pharmacological profile. |
| Therapeutic Uses | Asthma, Chronic Obstructive Pulmonary Disease (COPD). | Not currently used in any therapeutic applications. |
| IC50 (PDE Inhibition) | Varies depending on the PDE isoform, typically in the micromolar range. | Unknown. |
| Receptor Binding Affinity (Ki) | Varies for adenosine receptor subtypes, generally in the micromolar range. | Unknown. |
Signaling Pathways
The biological effects of theophylline are mediated through two primary signaling pathways: the inhibition of phosphodiesterases and the antagonism of adenosine receptors.
Phosphodiesterase Inhibition Pathway
Theophylline's inhibition of PDE enzymes, particularly PDE3 and PDE4, in airway smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and bronchodilation.
References
- 1. 1,3-dimethyl-7H-purine-2,6-dione;(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | C28H35FN4O8 | CID 66752551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Theophylline--anti-inflammatory drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3,6-Dimethyl-3H-purine with other Methylxanthines: A Data-Driven Guide
A comprehensive review of available scientific literature reveals a significant lack of experimental data for 3,6-Dimethyl-3H-purine, precluding a direct quantitative comparison with other well-studied methylxanthines such as caffeine, theophylline, and theobromine. Despite extensive searches of chemical and biological databases, no specific information regarding its receptor binding affinities, phosphodiesterase (PDE) inhibition, or other relevant biological activities could be retrieved. Therefore, the objective of this guide—to provide a data-driven comparison—cannot be fulfilled at this time.
This guide will, however, provide a comparative framework for evaluating methylxanthines, outlining the key experimental data and methodologies that would be necessary to assess the pharmacological profile of this compound relative to its more common counterparts.
Key Performance Indicators for Methylxanthine Comparison
The biological effects of methylxanthines are primarily mediated through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. A thorough comparison would necessitate quantitative data in these areas.
Table 1: Essential Data for Comparative Analysis of Methylxanthines
| Parameter | Description | Relevance to Pharmacological Profile |
| Adenosine Receptor Affinity (Ki) | The equilibrium dissociation constant, indicating the affinity of a ligand for a receptor. Lower Ki values signify higher affinity. Data is required for A1, A2A, A2B, and A3 receptor subtypes. | Determines the potency and selectivity of the compound as an adenosine receptor antagonist, influencing effects such as CNS stimulation, bronchodilation, and cardiac function. |
| Phosphodiesterase Inhibition (IC50) | The concentration of an inhibitor required to reduce the activity of a PDE enzyme by 50%. Data is needed for various PDE families (e.g., PDE1, PDE2, PDE4, PDE5). | Indicates the compound's ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and anti-inflammatory effects. |
| Solubility | The ability of the compound to dissolve in a solvent, typically aqueous buffers at physiological pH. | Affects bioavailability and formulation development. |
| LogP / LogD | The logarithm of the partition coefficient between octanol and water (LogP) or the distribution coefficient at a specific pH (LogD). | Predicts the lipophilicity of the compound, which influences its ability to cross cell membranes and the blood-brain barrier. |
| In vivo Efficacy | Data from animal models demonstrating physiological effects such as bronchodilation, anti-inflammatory activity, or central nervous system stimulation. | Provides evidence of the compound's therapeutic potential in a biological system. |
Established Methylxanthines: A Snapshot of Comparative Data
To illustrate the type of data required, Table 2 provides a summary of key parameters for well-characterized methylxanthines.
Table 2: Comparative Pharmacological Data of Common Methylxanthines
| Methylxanthine | Adenosine A1 Receptor Ki (µM) | Adenosine A2A Receptor Ki (µM) | PDE Inhibition (IC50, µM) | Primary Clinical Use |
| Caffeine | 23 | 15 | Non-selective, >100 | CNS stimulant, respiratory stimulant |
| Theophylline | 12 | 10 | Non-selective, ~100 | Bronchodilator (Asthma, COPD) |
| Theobromine | 100 | >100 | Non-selective, >200 | Diuretic, vasodilator |
Note: The Ki and IC50 values are approximate and can vary depending on the experimental conditions.
Experimental Protocols for Characterization
To generate the necessary data for this compound, the following standard experimental protocols would be employed:
Radioligand Binding Assays for Adenosine Receptor Affinity
This method is used to determine the affinity of a compound for a specific receptor.
Workflow:
-
Membrane Preparation: Isolation of cell membranes expressing the adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]DPCPX for A1 receptors) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Phosphodiesterase Inhibition Assays
These assays measure the ability of a compound to inhibit the enzymatic activity of different PDE isozymes.
Workflow:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes and the fluorescently labeled substrate (e.g., cAMP or cGMP) are prepared.
-
Incubation: The PDE enzyme is incubated with the substrate and varying concentrations of the test compound.
-
Detection: The product of the enzymatic reaction is detected using a fluorescence polarization reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways of Methylxanthines
The primary signaling pathways affected by methylxanthines are illustrated below. Adenosine receptor antagonism leads to a disinhibition of adenylyl cyclase, increasing cAMP levels. PDE inhibition directly prevents the breakdown of cAMP and cGMP.
Conclusion
While a direct comparison of this compound to other methylxanthines is not currently possible due to a lack of publicly available experimental data, this guide outlines the necessary framework and methodologies for such an evaluation. The scientific community would require the synthesis and subsequent pharmacological testing of this compound to determine its potential as a modulator of adenosine receptors and phosphodiesterases. Future research in this area would be invaluable for expanding our understanding of the structure-activity relationships within the methylxanthine class of compounds and could potentially uncover novel therapeutic agents. Researchers interested in this compound are encouraged to undertake the experimental work outlined above to elucidate its pharmacological profile.
A Comparative Guide to the Validation of Analytical Methods for 3,6-Dimethyl-3H-purine
This guide provides a comprehensive comparison of two common analytical methods for the quantitative determination of 3,6-Dimethyl-3H-purine: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The validation of these methods is crucial to ensure data accuracy, reliability, and regulatory compliance in research and drug development.[1][2] The principles and procedures outlined are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[3]
Overview of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. This involves a thorough evaluation of several performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of this compound.[2]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method.
References
Immunoassay Cross-Reactivity of Methylpurines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various methylpurine compounds in immunoassays, with a specific focus on competitive Enzyme-Linked Immunosorbent Assays (ELISAs) developed for the detection of caffeine. While direct experimental data on the cross-reactivity of 3,6-Dimethyl-3H-purine was not identified in the reviewed literature, this guide presents available data for structurally similar and commonly encountered dimethylxanthines. This information is crucial for researchers developing and validating immunoassays for purine analogs, as cross-reactivity can significantly impact assay specificity and the accuracy of results.
Quantitative Cross-Reactivity Data
The cross-reactivity of an immunoassay is a measure of how effectively an antibody binds to substances other than its target antigen. This is typically expressed as a percentage, calculated from the concentration of the cross-reacting substance required to cause a 50% inhibition of the signal (IC50) relative to the target analyte.
The following table summarizes the cross-reactivity of several methylxanthine compounds in a commercially available caffeine ELISA kit. It is important to note that cross-reactivity can vary between different antibodies and assay formats.
| Compound | Structure | Class | % Cross-Reactivity in Caffeine ELISA |
| Caffeine | 1,3,7-Trimethylxanthine | Trimethylxanthine | 100 |
| Paraxanthine | 1,7-Dimethylxanthine | Dimethylxanthine | 0.6 - 63 |
| Theophylline | 1,3-Dimethylxanthine | Dimethylxanthine | 5.2 |
| Theobromine | 3,7-Dimethylxanthine | Dimethylxanthine | 2.8 |
| This compound | This compound | Dimethylpurine | No data available |
Data compiled from commercially available caffeine ELISA kit documentation. The range for Paraxanthine reflects data from different sources, highlighting the variability of cross-reactivity based on the specific antibody used.
Experimental Protocol: Competitive ELISA for Caffeine
This section outlines a typical experimental protocol for a competitive ELISA used to determine caffeine concentrations and assess cross-reactivity.
1. Reagent Preparation:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Antibody Solution: Anti-caffeine monoclonal antibody diluted in blocking buffer. The optimal dilution needs to be determined by titration.
-
HRP-Conjugate Solution: Caffeine conjugated to Horseradish Peroxidase (HRP) diluted in blocking buffer. The optimal dilution needs to be determined by titration.
-
Standard Solutions: A serial dilution of caffeine in the appropriate sample diluent (e.g., buffer or matrix) to create a standard curve (e.g., 0.1 to 100 ng/mL).
-
Cross-Reactant Solutions: Serial dilutions of the compounds to be tested for cross-reactivity (e.g., paraxanthine, theophylline, theobromine, and this compound) prepared in the same diluent as the standards.
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microplate with a capture antibody (e.g., anti-mouse IgG) or directly with a caffeine-protein conjugate, diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add the standard or sample (containing the analyte or potential cross-reactant) and the anti-caffeine antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Conjugate Incubation: Add the HRP-conjugated caffeine to each well. Incubate for 1 hour at room temperature. During this step, the HRP-conjugate will compete with any free caffeine from the sample for binding to the primary antibody.
-
Washing: Wash the plate five times with wash buffer to remove unbound conjugate.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop in inverse proportion to the amount of caffeine present.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
-
Standard Curve: Plot the absorbance values of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to generate a standard curve.
-
Concentration Determination: Determine the concentration of caffeine in the samples by interpolating their absorbance values from the standard curve.
-
Cross-Reactivity Calculation:
-
Determine the IC50 value for caffeine and for each potential cross-reactant from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Caffeine / IC50 of Cross-Reactant) x 100
-
Visualizing the Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the underlying molecular interactions, the following diagrams have been generated using Graphviz.
Caption: A simplified workflow of a competitive ELISA for caffeine detection.
Caption: Competitive binding principle in a caffeine ELISA.
Conclusion and Future Directions
The specificity of an immunoassay is paramount for obtaining reliable and accurate quantitative data. This guide highlights that while immunoassays for caffeine are readily available, they can exhibit significant cross-reactivity with other structurally related dimethylxanthines like paraxanthine and theophylline. The extent of this cross-reactivity is dependent on the specific monoclonal antibody employed in the assay.
Crucially, there is a lack of publicly available data on the cross-reactivity of this compound in these immunoassays. Researchers working with this compound or other less common purine analogs should not assume a lack of cross-reactivity and are strongly encouraged to perform thorough validation studies. This would involve testing the cross-reactivity of their specific antibody against a panel of relevant purine derivatives, including this compound, to ensure the accuracy and specificity of their results. Such studies would also contribute valuable data to the scientific community, aiding in the development of more specific immunoanalytical tools for purine research.
The Double-Edged Sword of Dimethylated Purines: A Comparative Guide to Their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of dimethylated purines is critical for the targeted design of novel therapeutics. These bicyclic nitrogenous compounds, most famously represented by caffeine and theophylline, exhibit a remarkable ability to interact with key physiological targets, primarily adenosine receptors and phosphodiesterase (PDE) enzymes. This guide provides a comparative analysis of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Dimethylated purines, particularly the xanthine derivatives, are characterized by a purine core with two methyl groups at various positions, most commonly at the N1, N3, and N7 positions. The specific placement of these methyl groups, along with substitutions at the C8 position, profoundly influences their potency and selectivity for different biological targets, leading to a wide spectrum of pharmacological effects, from central nervous system stimulation to bronchodilation.
Comparative Biological Activity of Dimethylated Purines
The biological effects of dimethylated purines are predominantly attributed to their antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. The following tables summarize the in vitro potencies of representative dimethylated purines against these targets.
Adenosine Receptor Antagonism
Adenosine receptors, G protein-coupled receptors activated by the endogenous nucleoside adenosine, are crucial regulators of various physiological processes. Dimethylated purines act as competitive antagonists at these receptors. The affinity of these compounds for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) is a key determinant of their pharmacological profile.
| Compound | Dimethylation Pattern | Target | Kᵢ (µM) | Selectivity |
| Theophylline | 1,3-dimethylxanthine | Human A1 | 14 | Non-selective |
| Human A2A | 19 | |||
| Paraxanthine | 1,7-dimethylxanthine | Human A1 | 21 | Non-selective |
| Human A2A | 19.4 | |||
| Theobromine | 3,7-dimethylxanthine | Human A1 | 105 | Weak antagonist |
| Human A2A | >250 | |||
| Caffeine | 1,3,7-trimethylxanthine | Human A1 | 41 | Non-selective |
| Human A2A | 43 |
Data compiled from multiple sources.
Structure-Activity Relationship Insights for Adenosine Receptor Antagonism:
-
N1-Substitution: Substitution at the N1 position is generally well-tolerated and can influence A1 receptor affinity. For instance, replacing the methyl group with a larger alkyl group can enhance potency[1].
-
N3-Substitution: The N3 position is critical for activity, with a methyl group being a common feature among active compounds.
-
N7-Substitution: Methylation at the N7 position, as seen in paraxanthine and caffeine, generally maintains or slightly decreases affinity compared to the N7-unsubstituted theophylline.
-
C8-Substitution: The C8 position is a key site for modification to enhance potency and introduce selectivity. Introduction of bulky and lipophilic groups at this position often leads to a significant increase in affinity, particularly for the A1 and A2A receptor subtypes. For example, 8-phenylxanthine derivatives are potent adenosine receptor antagonists[2].
Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to increased intracellular levels of these second messengers, resulting in various physiological responses. Dimethylated purines are generally non-selective PDE inhibitors.
| Compound | Dimethylation Pattern | Target | IC₅₀ (µM) |
| Theophylline | 1,3-dimethylxanthine | PDE1 | 280 |
| PDE2 | 270 | ||
| PDE3 | 380 | ||
| PDE4 | 150 | ||
| PDE5 | 630 | ||
| Caffeine | 1,3,7-trimethylxanthine | PDE1 | 480 |
| PDE2 | 710 | ||
| PDE5 | 690 |
Data compiled from multiple sources.
Structure-Activity Relationship Insights for Phosphodiesterase Inhibition:
-
The SAR for PDE inhibition by dimethylated purines is less well-defined compared to adenosine receptor antagonism.
-
Generally, theophylline is a more potent PDE inhibitor than caffeine.
-
Modifications at the C8 position can also influence PDE inhibitory activity, though often with less pronounced effects than on adenosine receptors.
Key Signaling Pathways
The biological activities of dimethylated purines are mediated through their modulation of the cAMP and cGMP signaling pathways.
References
Lack of Data Hinders Direct Comparison of 3,6-Dimethyl-3H-purine and Caffeine's Enzymatic Inhibition
A comprehensive review of available scientific literature reveals a significant disparity in the documented enzymatic inhibition profiles of 3,6-Dimethyl-3H-purine and the widely studied compound, caffeine. While caffeine's interactions with key enzymes are well-characterized, there is a notable absence of public data on the specific enzymatic activities of this compound. This information gap prevents a direct, quantitative comparison of their inhibitory effects.
This guide provides a detailed analysis of caffeine's established enzymatic inhibition, supported by experimental data and methodologies. The absence of corresponding data for this compound will be clearly indicated throughout.
Quantitative Analysis of Caffeine's Enzymatic Inhibition
Caffeine, a methylxanthine, primarily exerts its physiological effects through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.
Table 1: Inhibitory Activity of Caffeine
| Target Family | Specific Target | Parameter | Value (µM) |
| Phosphodiesterases (PDEs) | PDE1, PDE4, PDE5 | IC₅₀ | >100[1] |
| Adenosine Receptors | A1 | Kᵢ | 12 - 20[2][3] |
| A2A | Kᵢ | 2.4 - 8.1[2][3] | |
| A2B | Kᵢ | 13 - 17[2] | |
| A3 | Kᵢ | 80 - 190[2] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Kᵢ (Inhibition constant): An indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.
Note: For this compound, no publicly available IC₅₀ or Kᵢ values for phosphodiesterases or adenosine receptors were found.
Experimental Methodologies
The following are standard protocols for determining the enzymatic inhibition values presented for caffeine.
Protocol 1: Determination of IC₅₀ for Phosphodiesterase Inhibition
This in vitro assay quantifies the concentration of a compound required to inhibit 50% of a specific phosphodiesterase isozyme's activity.
Materials and Methods:
-
Enzyme and Substrate: Recombinant human phosphodiesterase (e.g., PDE4) and its corresponding cyclic nucleotide substrate (cAMP for PDE4) are used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary cofactors like Mg²⁺ is prepared.
-
Inhibitor Preparation: A stock solution of the test compound (caffeine) is serially diluted to create a range of concentrations.
-
Reaction Initiation: The PDE enzyme is pre-incubated with the various concentrations of the inhibitor. The reaction is initiated by the addition of the cAMP substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a predetermined time.
-
Termination and Detection: The reaction is stopped, and the amount of remaining cAMP or the product (AMP) is quantified. This is often achieved using methods like radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Determination of Kᵢ for Adenosine Receptor Binding
This protocol details a competitive radioligand binding assay to measure the binding affinity of a compound to a specific adenosine receptor subtype.
Materials and Methods:
-
Receptor Source: Cell membranes expressing a high density of the specific adenosine receptor subtype (e.g., A₂A) are prepared.
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-ZM241385 for A₂A receptors) is used.
-
Assay Buffer: A buffer solution is prepared to maintain physiological pH and ionic strength.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (caffeine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
Visualizing Caffeine's Mechanism and Experimental Design
The following diagrams illustrate the key signaling pathways affected by caffeine and a generalized workflow for enzyme inhibition assays.
Caption: Caffeine's mechanisms of action.
Caption: A typical experimental workflow.
References
Independent Verification of 3,6-Dimethyl-3H-purine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential synthetic routes for 3,6-Dimethyl-3H-purine, a molecule of interest in medicinal chemistry and drug development. Due to the absence of a well-established, direct synthesis protocol in peer-reviewed literature, this document outlines a plausible synthetic pathway based on fundamental principles of purine chemistry, alongside a proposed alternative. Each step is supported by established chemical transformations, and detailed experimental protocols are provided for reproducibility.
Comparison of Synthetic Strategies
Two primary strategies are evaluated for the synthesis of this compound: a linear synthesis commencing with the construction of a substituted pyrimidine ring followed by purine formation and subsequent methylation (Route A), and a convergent approach involving the synthesis of a pre-methylated pyrimidine precursor for a final cyclization (Route B).
| Parameter | Route A: Post-Purine Methylation | Route B: Pre-Purine Methylation (Proposed) |
| Starting Material | 4-Hydroxy-6-methylpyrimidine | N-Methylurea and Ethyl Acetoacetate |
| Key Intermediates | 6-Methylpurine | 4,5-Diamino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidin-2-one |
| Critical Step | Regioselective N3-methylation of 6-methylpurine | Synthesis of the N3-methylated diaminopyrimidine |
| Potential Advantages | Potentially higher overall yield if N3-methylation is selective. | Avoids the challenge of selective purine N-alkylation. |
| Potential Disadvantages | N-alkylation of purines often yields a mixture of N7 and N9 isomers, with N3-alkylation being less common and requiring specific directing groups or complex reaction conditions. | The synthesis of the N3-methylated diaminopyrimidine precursor may be low-yielding or require multiple steps. |
| Estimated Number of Steps | 5 | 4 |
Experimental Protocols
Route A: Post-Purine Methylation
This route focuses on the synthesis of the purine core followed by the introduction of the second methyl group.
Step 1: Synthesis of 4-Hydroxy-6-methyl-5-nitropyrimidine
-
Reaction: Nitration of 4-hydroxy-6-methylpyrimidine.
-
Procedure: To a stirred solution of 4-hydroxy-6-methylpyrimidine (1 eq.) in concentrated sulfuric acid at 0°C, a mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 4-hydroxy-6-methyl-5-nitropyrimidine.
Step 2: Synthesis of 4-Chloro-6-methyl-5-nitropyrimidine
-
Reaction: Chlorination of 4-hydroxy-6-methyl-5-nitropyrimidine.
-
Procedure: A mixture of 4-hydroxy-6-methyl-5-nitropyrimidine (1 eq.) and phosphorus oxychloride (5 eq.) is heated at reflux for 3 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with cold water, and dried to give 4-chloro-6-methyl-5-nitropyrimidine.
Step 3: Synthesis of 4-Amino-6-methyl-5-nitropyrimidine
-
Reaction: Amination of 4-chloro-6-methyl-5-nitropyrimidine.
-
Procedure: A solution of 4-chloro-6-methyl-5-nitropyrimidine (1 eq.) in ethanol is saturated with ammonia gas at 0°C. The sealed reaction vessel is then heated to 100°C for 4 hours. After cooling, the solvent is evaporated, and the residue is recrystallized from water to afford 4-amino-6-methyl-5-nitropyrimidine.
Step 4: Synthesis of 4,5-Diamino-6-methylpyrimidine
-
Reaction: Reduction of 4-amino-6-methyl-5-nitropyrimidine.
-
Procedure: To a suspension of 4-amino-6-methyl-5-nitropyrimidine (1 eq.) in ethanol, a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then hydrogenated under a hydrogen atmosphere (50 psi) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield 4,5-diamino-6-methylpyrimidine.
Step 5: Traube Synthesis of 6-Methylpurine
-
Reaction: Cyclization of 4,5-diamino-6-methylpyrimidine with formic acid.
-
Procedure: A mixture of 4,5-diamino-6-methylpyrimidine (1 eq.) and 98% formic acid (10 eq.) is heated at reflux for 2 hours. The excess formic acid is removed under reduced pressure, and the residue is co-evaporated with water. The crude product is then purified by recrystallization from water to give 6-methylpurine.
Step 6: Synthesis of this compound
-
Reaction: Methylation of 6-methylpurine.
-
Procedure (Theoretical): To a solution of 6-methylpurine (1 eq.) in a suitable aprotic solvent such as DMF, a strong base (e.g., sodium hydride) is added at 0°C. After stirring for 30 minutes, methyl iodide (1.1 eq.) is added, and the reaction is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. Purification by column chromatography would be necessary to isolate the desired this compound from other N-methylated isomers. Note: This step is theoretical and would require significant optimization to achieve regioselectivity for the N3 position.
Visualizations
Caption: Traube synthesis of 6-Methylpurine.
Caption: Synthetic pathway for this compound.
A Comprehensive Guide to Validating the Purity of a 3,6-Dimethyl-3H-purine Sample
For researchers, scientists, and drug development professionals, ensuring the purity of a chemical compound is a critical first step in any experimental workflow. This guide provides a detailed comparison of analytical techniques to validate the purity of a 3,6-Dimethyl-3H-purine sample. Given the potential for tautomerism in purine structures, a multi-faceted approach employing orthogonal methods is essential for unambiguous purity determination.
Comparison of Analytical Techniques for Purity Validation
The purity of a this compound sample should be assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) provides quantitative information on the presence of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural confirmation and can detect impurities that may not be apparent by other techniques. Elemental Analysis provides a fundamental assessment of the sample's elemental composition against the theoretical values.
Due to the limited commercial availability of a certified reference standard for this compound, this guide proposes a comparison against structurally similar and readily available high-purity reference standards, such as Theophylline (1,3-dimethylxanthine) and Paraxanthine (1,7-dimethylxanthine). These compounds, while differing in the position of their methyl groups and the presence of oxo groups, share the core purine scaffold and serve as valuable benchmarks for chromatographic and spectroscopic behavior.
Data Presentation
| Analytical Technique | Parameter | This compound (Sample) | Theophylline (Reference) | Paraxanthine (Reference) | Acceptance Criteria |
| HPLC-UV | Purity (%) | Report Value | ≥ 99.5% | ≥ 99.5% | ≥ 98% |
| Retention Time (min) | Report Value | Report Value | Report Value | Consistent with structure | |
| LC-MS | [M+H]⁺ (m/z) | Report Value | 181.0720 | 181.0720 | 163.0982 ± 0.001 |
| ¹H NMR | Chemical Shifts (ppm) | Report Values | Conforms to standard | Conforms to standard | Conforms to proposed structure |
| Impurity Signals | Report Presence/Absence | Absent | Absent | No detectable impurities | |
| ¹³C NMR | Chemical Shifts (ppm) | Report Values | Conforms to standard | Conforms to standard | Conforms to proposed structure |
| Elemental Analysis | % Carbon | Report Value | 46.67% | 46.67% | 51.84% ± 0.4% |
| % Hydrogen | Report Value | 4.48% | 4.48% | 4.97% ± 0.4% | |
| % Nitrogen | Report Value | 31.10% | 31.10% | 34.13% ± 0.4% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of the this compound sample by separating it from potential impurities and quantifying the area percentage of the main peak.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.
-
Prepare stock solutions of Theophylline and Paraxanthine reference standards at the same concentration.
-
Dilute all stock solutions to a working concentration of 0.1 mg/mL with the mobile phase.
-
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 272 nm.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatograms.
-
Calculate the purity of the this compound sample as the percentage of the main peak area relative to the total peak area.
-
Compare the retention time of the main peak with those of the reference standards to assess relative polarity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and identify potential impurities by their mass-to-charge ratio.
Methodology:
-
Sample Preparation: Use the same diluted solutions prepared for HPLC-UV analysis.
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
Use the same HPLC conditions as described above.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak and confirm that the observed [M+H]⁺ ion corresponds to the calculated exact mass of this compound (C₇H₈N₄, exact mass: 162.0798).
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and to detect and identify any structural isomers or other impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Instrumentation:
-
NMR spectrometer operating at a minimum of 400 MHz for ¹H.
-
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments to aid in complete structural assignment and impurity identification.
-
-
Data Analysis:
-
Compare the observed chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum with the expected values for the this compound structure.
-
Analyze the ¹³C NMR spectrum for the correct number of signals corresponding to the proposed structure.
-
Scrutinize the spectra for any unexpected signals that may indicate the presence of impurities, such as residual solvents, starting materials (e.g., 6-chloro-3-methylpurine), or isomeric byproducts (e.g., other dimethylated purines).
-
Elemental Analysis
Objective: To determine the elemental composition (C, H, N) of the sample and compare it to the theoretical values for this compound.
Methodology:
-
Sample Preparation: Provide a dry, homogeneous sample (typically 2-3 mg) for analysis.
-
Instrumentation:
-
CHN elemental analyzer.
-
-
Data Analysis:
-
Compare the experimentally determined percentages of carbon, hydrogen, and nitrogen with the theoretical values for C₇H₈N₄ (C, 51.84%; H, 4.97%; N, 34.13%). The experimental values should be within ±0.4% of the theoretical values.[1]
-
Mandatory Visualizations
Caption: Workflow for the comprehensive purity validation of a this compound sample.
Caption: Decision tree for validating the purity of the this compound sample.
Potential Impurities
A thorough purity analysis should also consider potential impurities arising from the synthetic route. For a typical synthesis of 3,6-dimethylpurines, potential impurities could include:
-
Starting Materials: Unreacted precursors, such as a monomethylated purine or a halogenated purine derivative.
-
Regioisomers: Other dimethylated purine isomers (e.g., 1,6-dimethylpurine, 3,7-dimethylpurine) may form depending on the selectivity of the methylation reaction.
-
Over- or Under-methylated Products: Trimethylated or monomethylated purines.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The chromatographic and spectroscopic methods outlined in this guide are designed to detect and, in many cases, identify such impurities, providing a comprehensive assessment of the sample's purity.
References
Assessing the Specificity of 3,6-Dimethyl-3H-purine's Biological Action: A Comparative Guide
A comprehensive analysis of the biological activity and specificity of 3,6-Dimethyl-3H-purine is currently hindered by a lack of specific data in the public domain. Extensive searches of scientific literature and biochemical databases did not yield specific information regarding the biological actions, off-target effects, or comparative studies for this particular dimethylated purine.
Purines, a class of heterocyclic aromatic organic compounds, are fundamental to numerous biological processes.[1][2] They are integral components of nucleic acids (DNA and RNA), energy currency (ATP and GTP), and signaling molecules.[3][4] Chemical modifications to the purine scaffold, such as methylation, can significantly alter their biological activity, leading to the development of various therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[5][6]
The position and number of methyl groups on the purine ring can dramatically influence a compound's interaction with biological targets, such as enzymes and receptors. For instance, different methylation patterns on xanthine, a purine derivative, result in compounds like caffeine, theophylline, and theobromine, each with distinct pharmacological profiles.
While general information on the biological activities of various purine analogues is available, specific experimental data on this compound is not presently available. To conduct a thorough comparative analysis as requested, information on the following would be required:
-
Primary Biological Target(s): Identification of the specific enzymes, receptors, or cellular pathways that this compound interacts with.
-
In Vitro and In Vivo Efficacy: Data from assays determining the potency and efficacy of the compound in isolated systems and in living organisms.
-
Specificity and Selectivity Profiles: Results from kinase profiling, receptor binding assays, or similar studies to determine its affinity for a range of potential targets.
-
Off-Target Effects: Identification of any unintended biological interactions that could lead to side effects.
-
Comparative Studies: Direct experimental comparisons with other relevant purine analogues or compounds with similar mechanisms of action.
Without this foundational data, a meaningful comparison guide that includes quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be constructed.
General Methodologies for Assessing Purine Analogue Specificity
For researchers interested in evaluating the specificity of a novel purine analogue like this compound, a general workflow can be proposed. This workflow outlines the typical experimental progression for characterizing a new chemical entity.
Experimental Workflow for Specificity Profiling
Figure 1. A generalized experimental workflow for characterizing the specificity of a novel compound.
De Novo Purine Biosynthesis Pathway
To provide context for the broader field, the following diagram illustrates the de novo purine biosynthesis pathway, a fundamental process in which purines are synthesized from simpler precursors. Many purine analogues are designed to interact with enzymes in this pathway.
Figure 2. Simplified diagram of the de novo purine biosynthesis pathway.
We recommend that researchers interested in this compound undertake foundational studies to characterize its biological activity. Once such data becomes available, a comprehensive comparative guide can be developed.
References
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA - Wikipedia [en.wikipedia.org]
- 5. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Metabolic Fates of Dimethylpurines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of compounds is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the metabolic stability of three key dimethylpurine isomers: theophylline, theobromine, and paraxanthine. By examining their metabolic pathways, in vitro kinetic data, and the enzymes responsible for their biotransformation, this document offers a comprehensive resource to inform early-stage drug discovery and development.
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Dimethylpurines, a class of compounds that includes common dietary constituents and therapeutic agents, exhibit distinct metabolic profiles that dictate their physiological effects and duration of action. This guide delves into the comparative metabolic stability of theophylline, theobromine, and paraxanthine, presenting key experimental data in a clear and accessible format.
Metabolic Pathways and Key Enzymes
The primary route of metabolism for dimethylpurines in humans is hepatic biotransformation, predominantly mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways involve N-demethylation and C8-hydroxylation.
Theophylline (1,3-dimethylxanthine) is metabolized to 1-methylxanthine (1-MX), 3-methylxanthine (3-MX), and 1,3-dimethyluric acid (1,3-DMU). The N-demethylation pathways to 1-MX and 3-MX are primarily catalyzed by CYP1A2, while the 8-hydroxylation to 1,3-DMU is also significantly mediated by CYP1A2, with a minor contribution from CYP2E1.[1][2]
Theobromine (3,7-dimethylxanthine) undergoes N-demethylation to 3-methylxanthine (3-MX) and 7-methylxanthine (7-MX). The formation of 7-MX is variably inhibited by CYP1A2 inhibitors, while the formation of 3-MX and 3,7-dimethyluric acid is inhibited by probes for CYP2E1.[3][4] Both CYP1A2 and CYP2E1 have been shown to catalyze the formation of 7-MX.[3][4]
Paraxanthine (1,7-dimethylxanthine) is primarily metabolized via 7-demethylation. Kinetic analysis in human liver microsomes suggests the involvement of a high-affinity enzyme, likely a polycyclic aromatic hydrocarbon-inducible isoform of cytochrome P-450.
The following diagram illustrates the primary metabolic pathways of theophylline, theobromine, and paraxanthine.
References
- 1. Theophylline metabolism in human liver microsomes: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of theophylline metabolism in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Comparative Analysis of 3,6-Dimethyl-3H-purine: Data Unavailability
Researchers, scientists, and drug development professionals should be aware that there is currently a significant lack of publicly available scientific literature and experimental data regarding the differential effects of 3,6-Dimethyl-3H-purine on cell lines.
Despite extensive searches for information on the synthesis, biological activity, cytotoxicity, and mechanism of action of this compound, no specific studies detailing its effects on any cell lines have been identified. The available research on substituted purines focuses on other isomers and derivatives, leaving a knowledge gap concerning the 3,6-dimethylated form.
This absence of data prevents the creation of a comprehensive comparison guide as requested. Key components of such a guide, including quantitative data on cellular responses, detailed experimental protocols, and visualizations of signaling pathways, cannot be generated without foundational research on the compound .
Implications for Research and Drug Development
The lack of information on this compound presents both a challenge and an opportunity. For researchers in the field of purine chemistry and pharmacology, this compound represents an unexplored area with potential for novel discoveries. Future studies could focus on:
-
Synthesis and Characterization: Developing and optimizing a synthetic route to this compound and fully characterizing its physicochemical properties.
-
Initial Cytotoxicity Screening: Performing preliminary in vitro assays across a diverse panel of cancer and normal cell lines to assess its general cytotoxic or cytostatic effects.
-
Mechanism of Action Studies: Investigating the potential molecular targets and signaling pathways modulated by this compound in responsive cell lines.
-
Comparative Studies: Once initial data is obtained, conducting comparative analyses against other well-characterized purine analogs to understand its unique structure-activity relationships.
Proposed Experimental Workflow for Future Studies
Should research on this compound be undertaken, a logical experimental workflow would be essential. The following diagram outlines a potential approach for initial investigation.
Caption: Proposed workflow for the initial biological evaluation of this compound.
Due to the current lack of data, it is not possible to provide tables of quantitative data or detailed experimental protocols specific to this compound. The scientific community is encouraged to address this knowledge gap through novel research initiatives.
Benchmarking 3,6-Dimethyl-3H-purine Against Known Enzyme Inhibitors: A Comparative Analysis Focused on Phosphodiesterase Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the inhibitory effects of dimethylpurines on phosphodiesterases (PDEs), a crucial enzyme family in cellular signaling. Due to a lack of specific experimental data for 3,6-Dimethyl-3H-purine, this document uses the well-characterized isomer, Theophylline (1,3-dimethylxanthine) , as a representative of the dimethylpurine class. Theophylline is benchmarked against both a non-selective and a selective PDE inhibitor to offer a broad perspective on its activity.
Introduction to Phosphodiesterase Inhibition
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By hydrolyzing these molecules, PDEs play a critical role in a multitude of signaling pathways. The inhibition of specific PDE isoforms has been a successful strategy in the development of therapeutics for a range of conditions, including respiratory diseases, cardiovascular disorders, and neurological conditions.
Theophylline, a member of the methylxanthine class, is known to be a non-selective PDE inhibitor.[1][2][3] Its therapeutic effects, such as bronchodilation and anti-inflammatory action, are attributed in part to this non-selective inhibition, with particular involvement of PDE3 and PDE4 isoforms.[2][3][4] This guide compares the inhibitory profile of theophylline with that of IBMX (3-isobutyl-1-methylxanthine), another non-selective PDE inhibitor, and Rolipram, a selective inhibitor of PDE4.
Comparative Analysis of PDE Inhibitors
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Theophylline, IBMX, and Rolipram against various PDE isoforms. It is important to note the limited availability of specific IC50 values for Theophylline across all PDE isoforms, reflecting a gap in the publicly available research data.
| Inhibitor | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (μM) | Notes |
| Theophylline | Data not available | Data not available | Data not available | 665[5] | Data not available | Non-selective inhibitor; the provided IC50 is from a study on human pregnant myometrium and may not be isoform-specific.[5] |
| IBMX | 19 | 50 | 18 | 13 | 32 | A non-selective PDE inhibitor. |
| Rolipram | - | - | - | PDE4A: 0.003, PDE4B: 0.130, PDE4D: 0.240 | - | A selective PDE4 inhibitor. |
Signaling Pathway
The diagram below illustrates the central role of phosphodiesterases in the cAMP signaling pathway. Activation of G-protein coupled receptors (GPCRs) leads to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. cAMP then activates Protein Kinase A (PKA), leading to downstream cellular responses. PDEs hydrolyze cAMP to AMP, thus terminating the signal. Inhibition of PDEs leads to an accumulation of cAMP and prolonged PKA activation.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific PDE isoform.
1. Materials and Reagents:
-
Purified recombinant human PDE enzyme (specific isoform)
-
cAMP or cGMP substrate (depending on the PDE isoform)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound, Theophylline) dissolved in DMSO
-
Positive control inhibitor (e.g., IBMX, Rolipram)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare Reagents: Dilute the PDE enzyme, substrate, and 5'-nucleotidase to their working concentrations in the assay buffer. Prepare a serial dilution of the test compound and control inhibitor in DMSO, followed by a final dilution in assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound or control inhibitor solution (or DMSO for the control)
-
PDE enzyme solution
-
-
Initiate Reaction: Add the cAMP or cGMP substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction & Second Enzymatic Step: Add 5'-nucleotidase to each well. This enzyme will convert the AMP or GMP product from the PDE reaction into adenosine or guanosine and inorganic phosphate (Pi). Incubate for an additional 15-20 minutes at 37°C.
-
Phosphate Detection: Add the phosphate detection reagent to each well.
-
Readout: After a short incubation period at room temperature to allow for color development, measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Data Analysis:
-
Subtract the background absorbance (wells without PDE enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in a typical phosphodiesterase inhibition assay.
Conclusion
While direct experimental data for this compound is currently unavailable, the analysis of its isomer, theophylline, provides valuable insights into the potential activity of this class of compounds as phosphodiesterase inhibitors. Theophylline exhibits non-selective PDE inhibition, a characteristic that contributes to its broad therapeutic effects but also to its side-effect profile. In contrast, the development of selective inhibitors like Rolipram highlights the potential for targeting specific PDE isoforms to achieve greater therapeutic efficacy and improved safety. Further experimental investigation of this compound using the outlined protocols is warranted to determine its specific inhibitory profile and potential as a novel therapeutic agent.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,6-Dimethyl-3H-purine: A Guide for Laboratory Professionals
The proper management and disposal of laboratory chemicals are paramount to ensuring a safe research environment and maintaining environmental stewardship. For novel or less-common compounds like 3,6-Dimethyl-3H-purine, a cautious and systematic approach is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is used. Given the unknown hazard profile of this compound, the following precautions are recommended:
-
Engineering Controls: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A flame-resistant lab coat, along with chemical-resistant gloves (e.g., nitrile), should be worn. Inspect gloves before use and change them immediately if contamination occurs.
-
Hygiene: Avoid creating dust when handling the solid material. After handling, wash hands thoroughly with soap and water.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Characterization: Since the specific hazards are unknown, the waste must be conservatively classified as hazardous chemical waste. Note its nature as a nitrogen-containing heterocyclic aromatic compound.
-
Segregation: Do not mix this compound waste with other waste streams unless directed to do so by your EHS department.
-
Solid Waste: Collect pure compound, contaminated weigh paper, gloves, and other solid materials in a designated, robust, and sealable container.
-
Liquid Waste: If in solution, collect in a compatible, shatter-resistant, and leak-proof container (e.g., a poly-coated glass bottle). Ensure the solvent is compatible with the container material.
-
-
Labeling: Proper labeling is critical for safe disposal. The container must be labeled as "Hazardous Waste" and include detailed information. All quantitative data regarding the waste composition should be clearly stated.
| Labeling Requirement | Description & Example |
| Generator Information | Name of the principal investigator, laboratory room number, and contact phone number. (e.g., "Dr. A. Smith, Lab 4B, x5-1234") |
| Accumulation Start Date | The date the first drop of waste was added to the container. (e.g., "2025-10-28") |
| Chemical Composition | List all chemical constituents by their full name (no abbreviations) and their estimated percentages. The total must equal 100%. (e.g., "this compound: 2%, Methanol: 98%") |
| Hazard Identification | Check all applicable hazard characteristics. Since the specific hazards are unknown, at a minimum, "Toxic" should be considered. If dissolved in a flammable solvent, "Flammable" must also be checked. |
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the generator and at or near the point of generation. The container should be kept in secondary containment to prevent spills.
-
Disposal Request: Once the container is full, or if work on the project is complete, contact your institution's EHS department to schedule a pickup. Do not remove the waste from the laboratory yourself.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound, emphasizing safety and compliance in the absence of specific SDS information.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Handling Protocols for 3,6-Dimethyl-3H-purine
Researchers, scientists, and drug development professionals must exercise caution when handling 3,6-Dimethyl-3H-purine due to the limited availability of specific safety data for this compound. The following guidance is based on safety protocols for the parent compound, purine, and similar derivatives. A thorough risk assessment should be conducted before beginning any work.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] | To prevent eye irritation from contact with the powder form of the chemical. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] A standard lab coat should be worn. | To prevent skin irritation. The toxicological properties of this specific compound have not been fully investigated.[2] |
| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation.[1] If handling large quantities or in a poorly ventilated area, use a respirator that follows OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2] | To prevent respiratory tract irritation.[2] |
Operational and Disposal Plans
Safe handling and disposal are paramount to maintaining a safe laboratory environment.
Handling:
-
Handle in accordance with good industrial hygiene and safety practice.[1]
-
Use with adequate ventilation to minimize dust generation and accumulation.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[2]
Spill Management:
-
Ensure adequate ventilation.[4]
-
Use personal protective equipment as required.[4]
-
For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dusty conditions.[2]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials and unused product should be treated as chemical waste.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
